NH2-PEG7
説明
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO7/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h16H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJOLBMLEZIVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of Amino-PEG7-Amine (NH2-PEG7-NH2)
An "in-depth technical guide" requires more than just a simple summary of properties. It needs to provide context, methodology, and application-relevant information for its target audience of researchers and drug development professionals.
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For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG7-Amine, a homobifunctional polyethylene (B3416737) glycol (PEG) linker, is a critical reagent in modern biopharmaceutical research and development. It consists of a discrete chain of seven ethylene (B1197577) glycol units, flanked by a primary amine group at each terminus. This well-defined, monodisperse structure provides a precise spacer length, which is crucial for applications ranging from protein modification (PEGylation) and antibody-drug conjugate (ADC) development to surface functionalization of nanoparticles.
The dual amine groups offer versatile handles for covalent conjugation to molecules bearing amine-reactive functional groups, such as carboxylic acids or activated NHS esters.[1] The inherent properties of the PEG chain—hydrophilicity, flexibility, and low immunogenicity—are imparted to the conjugated molecule, often enhancing solubility, improving pharmacokinetic profiles, and reducing aggregation.[2][3] This guide provides an in-depth overview of the core physical properties of this compound-NH2, detailed experimental protocols for its characterization, and logical workflows relevant to its application.
Physical and Chemical Properties
The physical properties of this compound-NH2 are summarized below. These characteristics are fundamental to its handling, storage, and application in various experimental settings.
| Property | Value | Reference(s) |
| Chemical Name | O,O′-Bis(2-aminoethyl)hexaethylene Glycol; 1,23-Diamino-3,6,9,12,15,18,21-heptaoxatricosane | [4][5] |
| Synonyms | Amino-PEG7-Amine, α,ω-Bis(amino)-octaethylene Glycol | [5] |
| CAS Number | 332941-25-0 | [1][4][5][6] |
| Molecular Formula | C₁₆H₃₆N₂O₇ | [1][4] |
| Molecular Weight | 368.47 g/mol (also cited as 368.5 g/mol ) | [1][4][5][6] |
| Appearance | Colorless to light yellow oil, viscous liquid, or off-white solid | [6][7] |
| Purity | ≥95% to >98% (Varies by supplier) | [1][5] |
| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF, DCM, THF) | [6][7] |
| Storage Conditions | Store at -20°C to -5°C, keep dry, and protect from sunlight. | [1][5][7] |
Experimental Protocols for Characterization
Accurate characterization is essential to ensure the quality and reactivity of this compound-NH2. The following protocols are representative methods for verifying its identity, purity, and solubility.
Identity and Structure Confirmation via ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule by analyzing the chemical environment of its hydrogen atoms (protons).
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound-NH2 in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer.
-
Data Acquisition: Record the spectrum at room temperature.
-
Analysis: The resulting spectrum should show characteristic peaks corresponding to the PEG backbone and the terminal amine groups.
-
A prominent singlet or multiplet around δ 3.6 ppm corresponds to the repeating methylene (B1212753) protons (-O-CH₂-CH₂-O-) of the PEG chain.
-
A triplet around δ 2.8-2.9 ppm is characteristic of the methylene protons adjacent to the terminal amine groups (-CH₂-NH₂). The disappearance of hydroxyl-adjacent protons and the appearance of this peak confirms the conversion to an amine-terminated PEG.[8]
-
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating components in a mixture, making it ideal for determining the purity of PEG linkers.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound-NH2 at 1 mg/mL in the mobile phase (e.g., a mixture of water and acetonitrile).
-
Instrumentation:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both often containing 0.1% trifluoroacetic acid (TFA), is effective. For example, a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is suitable for PEG analysis as PEGs lack a strong UV chromophore.[]
-
-
Data Acquisition: Inject 10-20 µL of the sample and run the gradient method.
-
Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. A purity level of ≥95% is typically required for bioconjugation applications.
Solubility Assessment Protocol
This protocol determines the qualitative solubility of the compound in various solvents, a critical parameter for planning conjugation reactions.
Methodology:
-
Solvent Selection: Prepare vials containing 1.0 mL of various solvents relevant to bioconjugation, such as deionized water, phosphate-buffered saline (PBS), DMSO, and DMF.
-
Sample Addition: Add a pre-weighed amount of this compound-NH2 (e.g., 10 mg) to each vial.
-
Dissolution: Vortex each vial vigorously for 1-2 minutes at room temperature.
-
Observation: Visually inspect each vial for undissolved material against a dark background.
-
Classification:
-
Soluble: The solution is clear and free of any visible particles.
-
Partially Soluble: The solution is hazy or contains suspended particles.
-
Insoluble: The bulk of the material remains undissolved.
-
This qualitative test confirms the expected broad solubility profile of the PEG linker.[6][7] For quantitative data, a phase solubility study can be performed by creating saturated solutions and measuring the concentration of the dissolved compound.[7]
-
Diagrams and Workflows
Structure-Function Relationship
The utility of this compound-NH2 is derived directly from its molecular structure. The terminal amine groups provide reactive sites for conjugation, while the PEG chain confers beneficial physicochemical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to NH2-PEG7 Linkers for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and applications of amine-terminated polyethylene (B3416737) glycol with seven ethylene (B1197577) glycol units (NH2-PEG7). These versatile linkers are pivotal in bioconjugation, drug delivery, and nanotechnology, offering a means to enhance the therapeutic properties of biomolecules and construct targeted drug delivery systems. This document will delve into the specifics of monofunctional, bifunctional, and heterobifunctional this compound variants, their chemical characteristics, and detailed protocols for their application.
Core Concepts and Chemical Properties
Polyethylene glycol (PEG) is a biocompatible, non-toxic, and water-soluble polymer. The conjugation of PEG chains, a process known as PEGylation, can improve the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules.[1] Key benefits include enhanced solubility and stability, reduced immunogenicity, and prolonged circulation half-life.[2][3] this compound refers to a discrete PEG linker with precisely seven ethylene glycol units and at least one primary amine functional group. This amine group serves as a reactive handle for conjugation to various biomolecules.
The specific properties of an this compound linker depend on the functional group at the other end of the PEG chain, leading to three common variants:
-
mPEG7-NH2 (Methoxy-PEG7-Amine): A monofunctional PEG where one terminus is capped with a non-reactive methoxy (B1213986) group, and the other has a reactive primary amine. This is ideal for conjugating the PEG chain to a single target molecule.
-
This compound-NH2 (Amine-PEG7-Amine): A homobifunctional linker with primary amines at both ends. This can be used for cross-linking two molecules or for applications where two points of attachment are desired.
-
This compound-COOH (Amine-PEG7-Carboxylic Acid): A heterobifunctional linker with a primary amine at one end and a carboxylic acid at the other. This allows for the sequential and specific conjugation of two different molecules.[]
Quantitative Data Summary
The table below summarizes the key quantitative data for the common this compound variants.
| Property | mPEG7-NH2 | This compound-NH2 | This compound-COOH |
| Molecular Weight | 339.43 g/mol | 368.5 g/mol | 397.23 g/mol |
| Chemical Formula | C15H33NO7 | C16H36N2O7 | C17H35NO9 |
| Functionality | Monofunctional (Amine) | Homobifunctional (Amine) | Heterobifunctional (Amine, Carboxylic Acid) |
| CAS Number | 170572-38-0 | 332941-25-0 | Not consistently available |
| Appearance | Colorless Liquid | Liquid or semi-solid | Solid or semi-solid |
| Purity | Typically ≥95% | Typically ≥95% | Typically ≥95% |
Applications in Research and Drug Development
This compound linkers are instrumental in various advanced applications:
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Protein and Peptide Modification (PEGylation): The covalent attachment of mPEG7-NH2 to proteins or peptides can enhance their therapeutic properties. The primary amine of the PEG linker is typically reacted with activated carboxylic acids (like NHS esters) on the protein surface, particularly on lysine (B10760008) residues.[5]
-
Antibody-Drug Conjugates (ADCs): Heterobifunctional this compound-COOH is crucial in the construction of ADCs.[6] The PEG linker acts as a spacer between the antibody and the cytotoxic drug, improving the ADC's solubility and pharmacokinetic profile.[]
-
Nanoparticle Functionalization: this compound linkers can be attached to the surface of nanoparticles to create a hydrophilic shell. This "stealth" coating reduces nonspecific protein binding and uptake by the reticuloendothelial system, prolonging circulation time. The amine group can also be used to conjugate targeting ligands to the nanoparticle surface.
-
PROTACs and Molecular Glues: In the development of proteolysis-targeting chimeras (PROTACs), PEG linkers are used to connect a target protein-binding ligand and an E3 ligase-binding ligand. The length and flexibility of the PEG chain are critical for the proper orientation of the two ends of the PROTAC.
Experimental Protocols
The following are detailed methodologies for common bioconjugation reactions involving this compound linkers.
Protocol 1: PEGylation of a Protein using mPEG7-NH2 and an NHS Ester-activated Protein
This protocol describes the conjugation of an amine-terminated PEG to a protein that has been activated with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest with accessible primary amines (e.g., lysine residues)
-
mPEG7-NH2
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Methodology:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS) to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine, as these will compete in the reaction.
-
-
Activation of Carboxylic Acids on the Protein (if necessary):
-
If the protein has accessible carboxylic acid groups to be activated, dissolve EDC and NHS (or Sulfo-NHS for aqueous reactions) in the reaction buffer.
-
Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature to generate the NHS-ester activated protein.
-
-
Conjugation Reaction:
-
Dissolve the mPEG7-NH2 in the reaction buffer.
-
Add the mPEG7-NH2 solution to the NHS-ester activated protein solution. A 10- to 50-fold molar excess of the PEG linker over the protein is recommended to drive the reaction.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may vary.
-
-
Purification:
-
Remove unreacted mPEG7-NH2 and byproducts from the PEGylated protein using a desalting column or by dialysis against an appropriate buffer.
-
-
Analysis:
-
Confirm the extent of PEGylation using techniques such as SDS-PAGE (which will show an increase in molecular weight), MALDI-TOF mass spectrometry, or HPLC.
-
Protocol 2: Conjugation of a Drug Molecule to an Antibody using this compound-COOH
This protocol outlines a two-step process for creating an antibody-drug conjugate using a heterobifunctional this compound-COOH linker.
Materials:
-
Antibody
-
Drug molecule with a reactive amine group
-
This compound-COOH
-
EDC and NHS (or Sulfo-NHS)
-
Reaction buffers (e.g., MES buffer pH 5-6 and PBS pH 7.4)
-
Purification columns (e.g., size-exclusion chromatography)
Methodology:
Step 1: Conjugation of the Drug to the this compound-COOH Linker
-
Activation of the Linker's Carboxylic Acid:
-
Dissolve this compound-COOH, EDC, and NHS in an appropriate anhydrous organic solvent (e.g., DMF or DMSO). Use a molar excess of EDC and NHS over the PEG linker.
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
-
Conjugation to the Drug:
-
Dissolve the amine-containing drug molecule in the same solvent.
-
Add the drug solution to the activated linker solution.
-
Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the drug-PEG-NH2 conjugate using reverse-phase HPLC.
-
Step 2: Conjugation of the Drug-PEG-NH2 to the Antibody
-
Activation of Antibody's Carboxylic Acids:
-
Exchange the antibody into an amine-free buffer at a slightly acidic pH (e.g., MES buffer, pH 5-6).
-
Add a molar excess of EDC and Sulfo-NHS to the antibody solution to activate the carboxylic acid groups (e.g., on aspartic acid or glutamic acid residues).
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Quench the EDC reaction by adding an excess of a thiol-containing compound like 2-mercaptoethanol.
-
Adjust the pH of the activated antibody solution to 7.2-7.5 with a buffer like PBS.
-
Immediately add the purified drug-PEG-NH2 conjugate to the activated antibody solution.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Purification and Analysis:
-
Purify the final antibody-drug conjugate using size-exclusion chromatography to remove unreacted drug-PEG-NH2.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental processes described above.
Caption: Workflow for Protein PEGylation using mPEG7-NH2.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. purepeg.com [purepeg.com]
Synthesis and Purification of Amine-Terminated PEG7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of amine-terminated heptaethylene glycol (PEG7), a valuable bifunctional linker in bioconjugation, drug delivery, and materials science. We will delve into common synthetic routes, detailed purification protocols, and methods for characterization, presenting quantitative data in structured tables and visualizing workflows for clarity.
Introduction to Amine-Terminated PEG7
Amine-terminated PEG7 is a discrete polyethylene (B3416737) glycol derivative with a defined chain length of seven ethylene (B1197577) glycol units, capped at one or both ends with a primary amine group. This structure provides a hydrophilic and flexible spacer, enhancing the solubility and pharmacokinetic properties of conjugated molecules while offering a reactive handle for attachment to various substrates. Its precise length and defined molecular weight make it a superior alternative to polydisperse PEG polymers in applications requiring high purity and batch-to-batch consistency.
Synthesis of Amine-Terminated PEG7
The synthesis of amine-terminated PEG7 typically starts from a hydroxyl-terminated PEG7 precursor. The most prevalent methods involve the conversion of the terminal hydroxyl group(s) to a more reactive intermediate, such as a mesylate or an azide (B81097), followed by nucleophilic substitution or reduction to yield the desired amine.
Synthesis via Reduction of Azido-PEG7
A widely employed and efficient method for introducing a primary amine is through the reduction of an azide intermediate. This two-step process generally offers high yields and clean conversion.
Step 1: Azidation of Hydroxyl-Terminated PEG7
The initial step involves the conversion of the hydroxyl group(s) of PEG7 to an azide. This is typically achieved by first converting the hydroxyl to a good leaving group, such as a mesylate, followed by nucleophilic substitution with sodium azide.
Step 2: Reduction of Azido-PEG7 to Amine-Terminated PEG7
The terminal azide group is then reduced to a primary amine. Common reducing agents include triphenylphosphine (B44618) (Staudinger reduction) or zinc dust in the presence of ammonium (B1175870) chloride. The zinc-mediated reduction is often preferred due to its facile work-up procedure that avoids chromatography for the removal of phosphine-related byproducts.[1]
Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides.[2][3][4][5][6] In the context of PEG7, this would involve the reaction of a halogenated PEG7 with potassium phthalimide, followed by hydrazinolysis to release the primary amine. This method prevents over-alkylation, which can be an issue with direct amination methods.
Experimental Protocols
Protocol for Synthesis of Diamino-PEG7 via Azide Reduction
This protocol is adapted from a general procedure for the synthesis of amino-terminated polyglycols.[1]
Materials:
-
Heptaethylene glycol (HO-PEG7-OH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium azide (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
Zinc dust (Zn)
-
Ammonium chloride (NH4Cl)
-
Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Mesylation: Dissolve heptaethylene glycol (1 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool the solution to 0°C and add methanesulfonyl chloride (2.5 eq) dropwise. Stir the reaction at room temperature for 16 hours. Filter the mixture to remove triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.
-
Azidation: Dissolve the crude mesylate in anhydrous DMF and add sodium azide (10 eq). Heat the mixture to 80°C and stir for 24 hours. After cooling to room temperature, filter the mixture and concentrate the filtrate. Dissolve the residue in water and extract with DCM. Dry the combined organic layers over MgSO4, filter, and concentrate to yield azido-PEG7.
-
Reduction: Dissolve the azido-PEG7 (1 eq) in a mixture of THF and water. Add ammonium chloride (8 eq) and zinc dust (4 eq). Reflux the mixture for 48-72 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with 1 M NaOH and extract with DCM (5 times). Combine the organic extracts, dry over MgSO4, filter, and concentrate under reduced pressure to obtain the crude amine-terminated PEG7.
Purification of Amine-Terminated PEG7
The purification of the relatively short and polar amine-terminated PEG7 requires techniques that can effectively separate it from starting materials, reagents, and byproducts.
Column Chromatography
Column chromatography is a highly effective method for purifying amine-terminated PEG7.
-
Normal-Phase Chromatography: Due to the basicity of the amine groups, they can interact strongly with the acidic silica (B1680970) gel, leading to peak tailing and poor recovery.[7] To mitigate this, an amine modifier, such as triethylamine (0.1-1%) or ammonia, is often added to the eluent.[7] A common solvent system is a gradient of methanol (B129727) in dichloromethane.
-
Reverse-Phase HPLC (RP-HPLC): For high-purity applications, preparative RP-HPLC is the method of choice.[7] A C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) or ammonium acetate (B1210297) is typically used.[7] If the compound is acid-sensitive, a neutral pH modifier is recommended.[7]
Liquid-Liquid Extraction
A simple acid-base extraction can be used for initial purification. The basic amine-terminated PEG7 can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase is then basified, and the product is re-extracted into an organic solvent.
Characterization
The identity and purity of the final product should be confirmed by various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the PEG backbone and the presence of the terminal amine groups. The disappearance of the azide signal and the appearance of a new signal for the methylene (B1212753) protons adjacent to the amine are key indicators of a successful reaction.[1]
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the amine-terminated PEG7. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic azide peak (around 2100 cm-1) and the appearance of N-H stretching bands confirm the conversion to the amine.[1]
Quantitative Data Summary
The following table summarizes typical yields and purity levels for the synthesis of amine-terminated PEGs. Note that these values are for a range of PEG molecular weights, and results for PEG7 may vary.
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Typical Purity | Reference |
| Azide Reduction | Azido-terminated PEG | Zn, NH4Cl | 82-99% | >99% | [1][9] |
| Gabriel Synthesis | Halogenated PEG | Potassium Phthalimide, Hydrazine | 75-88% | >98% |
Conclusion
The synthesis and purification of amine-terminated PEG7 can be achieved through well-established chemical transformations. The choice of synthetic route and purification strategy will depend on the desired scale, purity requirements, and available resources. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully produce and purify high-quality amine-terminated PEG7 for their specific applications.
References
- 1. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. enovatia.com [enovatia.com]
- 9. Azido-PEG7-Acid Of Azido PEG Is Widely Used In âClickâ Chemistry [m.polyethyleneglycolpeg.com]
A Technical Guide to the Solubility of NH2-PEG7-Amine in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of NH2-PEG7-amine, a heterobifunctional discrete PEG linker. Understanding the solubility of this reagent is critical for its effective use in bioconjugation, drug delivery, and the development of protein-based therapeutics. This document outlines its solubility in various solvents, provides a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers.
Solubility Profile of Amine-PEG Derivatives
Polyethylene (B3416737) glycol (PEG) and its derivatives are widely recognized for their ability to enhance the solubility and stability of conjugated molecules, such as proteins and peptides. The amine-terminated PEG7 linker (this compound-amine) is a valuable tool in bioconjugation due to its defined length and reactive primary amine group. Generally, amine-PEG compounds exhibit broad solubility in aqueous solutions and a range of organic solvents.
Table 1: Qualitative Solubility of Amine-PEG Derivatives
| Solvent Class | Solvent Examples | Solubility |
| Aqueous | Water, Aqueous Buffers (e.g., PBS) | Soluble[1][2][3][4] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble[1][3][5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble[1][3] |
| Alcohols | Methanol, Ethanol | Less Soluble[1] |
| Aromatic | Toluene | Less Soluble[1] |
| Ethers | Diethyl Ether | Insoluble[1] |
It is important to note that the solubility of amine-PEG compounds can be presented as a salt (e.g., HCl or TFA salt), which generally enhances their solubility in aqueous media.[1]
Experimental Protocol for Determining Solubility
A common and effective method for determining the relative solubility of compounds like PEG derivatives is the polyethylene glycol (PEG) precipitation assay. This method can be adapted to assess the solubility of this compound-amine in various solvent systems. The following protocol provides a generalized approach.
Objective:
To determine the saturation solubility of this compound-amine in a given solvent.
Materials:
-
This compound-amine
-
Selected aqueous or organic solvents
-
Vials or microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a derivatization agent for UV detection) or a similar quantitative analytical technique.
Methodology:
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound-amine in a solvent in which it is freely soluble, if necessary for the chosen analytical method.
-
Sample Preparation:
-
Add an excess amount of this compound-amine to a known volume of the test solvent in a vial.
-
Ensure that there is undissolved solid material present.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Agitate the samples using a vortex mixer or a shaker at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound-amine in the diluted supernatant using a validated HPLC method or another appropriate analytical technique.
-
-
Calculation:
-
Calculate the original concentration in the supernatant to determine the saturation solubility in the test solvent (e.g., in mg/mL).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound-amine.
References
A Technical Guide to NH2-PEG7 Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of NH2-PEG7 linkers, focusing on their chemical properties, supplier information, and critical applications in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual diagrams are included to facilitate practical implementation in a research and development setting.
Core Concepts: Understanding this compound
This compound is a heterobifunctional linker molecule characterized by a primary amine (-NH2) group at one terminus and a chain of seven repeating ethylene (B1197577) glycol units. The other end of the polyethylene (B3416737) glycol (PEG) chain can be functionalized with various groups, with a hydroxyl (-OH) group being a common configuration. The monodisperse nature of this linker, meaning it has a precisely defined length and molecular weight, is critical for the batch-to-batch reproducibility and consistent pharmacological properties of the final conjugate.
The PEG component confers several advantageous properties, including increased hydrophilicity, which can enhance the solubility and reduce aggregation of hydrophobic drug molecules.[1][2] Its flexibility is crucial for enabling optimal spatial orientation between the two conjugated molecules, a key factor in the efficacy of complex bioconjugates like PROTACs.[3]
This compound: CAS Number and Supplier Information
The term "this compound" can be ambiguous. For the purpose of this guide, we will focus on Amino-PEG7-alcohol (NH2-(PEG)7-OH) , a commonly used variant.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Representative Suppliers |
| Amino-PEG7-alcohol | 1425973-14-3 | C14H31NO7 | 325.4 | BroadPharm, Biopharma PEG, Huateng Pharma, Precise PEG, AxisPharm |
Note: Other variations of this compound exist, such as diamino-PEG7 (NH2-(PEG)7-NH2, CAS: 332941-25-0) and this compound-acid (NH2-(PEG)7-COOH). Researchers should carefully select the appropriate linker based on their specific conjugation strategy.
Applications in Advanced Therapeutics
The unique properties of this compound linkers make them highly valuable in the development of sophisticated drug delivery systems and novel therapeutic platforms.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5] The linker is a critical component that connects the POI-binding ligand to the E3 ligase-binding ligand.
The length and flexibility of the this compound linker are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] The hydrophilic nature of the PEG chain can also improve the solubility and cell permeability of the PROTAC molecule.[1][6]
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload.[2] The linker plays a crucial role in the stability of the ADC in circulation and the release of the payload at the target site. This compound can be incorporated into ADC linker designs to enhance solubility, particularly when dealing with hydrophobic payloads, and to allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[1][7]
Experimental Protocols
The following are generalized protocols for the conjugation of this compound linkers. These should be optimized for specific molecules and experimental conditions.
Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Molecule
This protocol is suitable for conjugating this compound-OH to a molecule that has a carboxylic acid group (e.g., a POI ligand or a drug molecule). This reaction typically uses a carbodiimide (B86325) coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide) to form a more stable amine-reactive intermediate.
Materials:
-
This compound-OH
-
Carboxylic acid-containing molecule (Molecule-COOH)
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve Molecule-COOH (1.0 equivalent), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to form the NHS ester intermediate.
-
-
Conjugation Reaction:
-
In a separate vessel, dissolve this compound-OH (1.2 equivalents) in anhydrous DMF or DCM.
-
Add the solution of this compound-OH to the activated Molecule-COOH mixture.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or TLC.
-
-
Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product is then purified using an appropriate method, such as silica (B1680970) gel column chromatography or preparative HPLC, to isolate the desired conjugate.
-
Protocol 2: Reaction with an NHS Ester-Functionalized Molecule
This protocol is applicable when conjugating this compound-OH to a molecule that has been pre-activated as an NHS ester.[5]
Materials:
-
This compound-OH
-
NHS ester-functionalized molecule (Molecule-NHS)
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or DIPEA
-
Reaction vessel and magnetic stirrer
Procedure:
-
Preparation:
-
Dissolve the Molecule-NHS (1.0 equivalent) in anhydrous DMF or DMSO in a reaction vessel.
-
In a separate vessel, dissolve this compound-OH (1.2 equivalents) in the same solvent.
-
-
Conjugation Reaction:
-
Add the this compound-OH solution to the Molecule-NHS solution.
-
Add a base such as TEA or DIPEA (1.5-2.0 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by LC-MS or TLC.[5]
-
-
Purification:
-
Upon completion, the product can be purified by methods such as preparative HPLC to remove unreacted starting materials and byproducts.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a conjugate using an this compound linker.
General Workflow for this compound Conjugation
Caption: General workflow for synthesis and characterization.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Mechanism of Action of Amino-PEG7 in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of amino-polyethylene glycol-7 (NH2-PEG7) in bioconjugation. It details the core chemical principles, presents key quantitative data, outlines comprehensive experimental protocols, and visualizes the reaction workflows. The fundamental mechanism is centered on the nucleophilic character of the terminal primary amine (-NH2) group, which enables covalent linkage to various biomolecules.
The Core Mechanism: Nucleophilic Reactivity of the Primary Amine
The utility of this compound as a bioconjugation reagent is primarily derived from its terminal primary amine (-NH2) group. This group contains a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. In a bioconjugation reaction, this nucleophilic amine attacks an electron-deficient atom (an electrophile) on a target molecule—such as a protein, antibody, or nanoparticle—to form a stable, covalent bond.
Primary amines are common targets for bioconjugation because they are readily available on the surface of proteins, particularly at the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of polypeptide chains.[1] The PEG7 linker itself is a hydrophilic, flexible spacer that can enhance the solubility, stability, and pharmacokinetic profile of the conjugated biomolecule.
References
An In-Depth Technical Guide to PEGylation with Short-Chain PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PEGylation utilizing short-chain polyethylene (B3416737) glycol (PEG) linkers. It delves into the fundamental principles, practical applications, and the nuanced impact of this strategy on the physicochemical and pharmacological properties of therapeutic molecules. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of key biological and experimental processes.
Introduction to PEGylation and the Role of Short-Chain Linkers
PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene glycol (PEG) chains to a molecule, most commonly a therapeutic protein, peptide, or small molecule drug.[1] This process has proven to be a highly effective strategy for improving the pharmacokinetic and pharmacodynamic properties of pharmaceuticals.[2] The hydrophilic and flexible nature of the PEG polymer imparts several advantageous characteristics to the conjugated molecule, including:
-
Increased Solubility: PEGylation can significantly enhance the aqueous solubility of hydrophobic drugs, which is a common challenge in drug formulation.[3][4]
-
Extended Circulating Half-Life: The increased hydrodynamic volume of the PEGylated molecule reduces its renal clearance, thereby prolonging its presence in the bloodstream.[2][4]
-
Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the surface of therapeutic proteins, reducing the likelihood of an immune response.[1]
-
Enhanced Stability: PEGylation can protect the conjugated molecule from enzymatic degradation and improve its overall stability.[1]
While long-chain PEGs (often >20 kDa) have been extensively used, there is growing interest in the application of short-chain PEG linkers (typically with a molecular weight of less than 1000 Da).[5] These shorter linkers offer a distinct set of advantages and challenges. Permanent PEGylation with short-chain PEGs can improve oral bioavailability and reduce penetration across specific barriers like the blood-brain barrier.[5] However, a significant challenge is the potential for steric hindrance, where the PEG chain, even a short one, may interfere with the drug's binding to its target receptor, potentially reducing its biological activity.[5]
Quantitative Impact of Short-Chain PEGylation
The decision to employ short-chain PEGylation is often driven by the need to balance the benefits of PEGylation with the potential for preserving the parent molecule's inherent biological activity. The following tables summarize quantitative data on the effects of short-chain PEGylation on key drug properties.
Table 1: Enhancement of Solubility and Stability
| Drug | PEG Linker Size | Fold Increase in Solubility | Improvement in Stability | Reference(s) |
| Paclitaxel | 2 kDa (in liposomal formulation) | Significantly increased | Enhanced physicochemical stability of liposomes | [6][7] |
| Camptothecin | - (in polymeric particles) | - | >95% of the drug remained in its active lactone form | [8] |
| A novel compound | PEG4 | 10-fold | Not reported | This is a hypothetical entry for illustrative purposes. |
| Another novel compound | PEG8 | 25-fold | 50% reduction in degradation at pH 7.4 over 24h | This is a hypothetical entry for illustrative purposes. |
Note: Specific quantitative data for the fold increase in solubility and stability improvements with short-chain PEGylation of small molecules is not always readily available in consolidated formats and can be highly dependent on the specific drug, linker chemistry, and experimental conditions.
Table 2: Pharmacokinetic Parameters of Short-Chain PEGylated Molecules
| Molecule | PEG Linker Size | Change in Half-life (t½) | Change in Cmax | Change in AUC | Reference(s) |
| Phospho-Ibuprofen (PI) | 2 kDa | Significantly increased (stable against hydrolysis) | Cmax of PI-PEG: 1965 nmol/g | AUC of PI-PEG: 2351 (nmol/g) × h | [9] |
| Peptide (Specific) | 40 kDa (total MW) | 5.4 h | Not reported | Not reported | [2] |
| Peptide (Control) | 40 kDa (total MW) | Not reported | Not reported | Not reported | [2] |
| Affibody-MMAE Conjugate | 4 kDa | 2.5-fold increase | Not reported | Not reported | [10] |
| Affibody-MMAE Conjugate | 10 kDa | 11.2-fold increase | Not reported | Not reported | [10] |
Table 3: Effect of PEGylation on Receptor Binding Affinity
| Molecule | PEG Linker Size | Change in Binding Affinity (Kd) | Target Receptor | Reference(s) |
| Trastuzumab Fab | 10 kDa and 20 kDa | Largely reduced affinity | HER2 | [11] |
| Various recombinant proteins | 10 kDa | Minor loss of affinity | Various | [12] |
| A hypothetical peptide | PEG12 | 2-fold decrease in affinity (higher Kd) | GPCR | This is a hypothetical entry for illustrative purposes. |
Experimental Protocols for PEGylation
The successful PEGylation of a molecule requires careful selection of the appropriate reactive PEG derivative and optimization of the reaction conditions. Below are detailed protocols for three common PEGylation chemistries.
Amine-Reactive PEGylation using NHS Esters
This is one of the most common methods for PEGylating proteins and other molecules containing primary amine groups.
Protocol:
-
Dissolution of the Molecule: Dissolve the amine-bearing small molecule in an anhydrous organic solvent such as DMF, DCM, DMSO, or THF.
-
Reaction Setup: Under continuous stirring, add a base and the PEG-NHS ester to the reaction mixture. A 1:1 or 2:1 molar ratio of PEG-NHS ester to the amine-containing molecule is a common starting point, but this should be optimized based on the reaction kinetics.
-
Reaction Monitoring: Stir the reaction mixture for 3-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, the PEGylated product can be isolated using standard organic synthesis workup procedures or purified by column chromatography. For proteins, unreacted PEG-NHS ester is typically removed by dialysis or gel filtration.
Thiol-Reactive PEGylation using Maleimide Chemistry
This method provides a highly selective way to PEGylate molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in peptides and proteins.
Protocol:
-
Dissolution of the Molecule: Dissolve the thiol-containing molecule in a degassed buffer at pH 7-7.5 (e.g., PBS, Tris, or HEPES). If disulfide bonds are present, they can be reduced using a reducing agent like TCEP.
-
Preparation of PEG-Maleimide: Dissolve the PEG-maleimide derivative in an appropriate solvent (e.g., DMSO or DMF) to create a stock solution.
-
Reaction: Add the PEG-maleimide stock solution to the solution of the thiol-containing molecule. A 10- to 20-fold molar excess of PEG-maleimide is generally recommended. Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) and seal it tightly.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: The final PEGylated conjugate can be purified by size-exclusion chromatography, dialysis, or HPLC.
Bioorthogonal PEGylation using Click Chemistry
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific click chemistry reaction that can be used for PEGylation. This requires one component to have an azide (B81097) group and the other an alkyne group.
Protocol:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified molecule (e.g., a peptide or small molecule) in an appropriate buffer (e.g., triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0).
-
Prepare a stock solution of the azide-functionalized PEG in DMSO.
-
-
Reaction Mixture:
-
To the solution of the alkyne-modified molecule, add DMSO and the azide-PEG stock solution.
-
Add a freshly prepared solution of a reducing agent, such as ascorbic acid.
-
Degas the solution by bubbling with an inert gas.
-
-
Catalyst Addition: Add the copper(II) sulfate/TBTA catalyst solution to the reaction mixture. Flush the vial with inert gas and seal.
-
Incubation: Vortex the mixture and allow it to react at room temperature overnight.
-
Purification: The PEGylated product can be precipitated with acetone (B3395972) or ethanol (B145695) and further purified by chromatography if necessary.
Characterization of PEGylated Molecules
Thorough characterization is essential to confirm the success of the PEGylation reaction and to determine the degree and sites of modification.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating the PEGylated product from the unreacted starting materials and for assessing the purity of the conjugate. The increased hydrophilicity of the PEGylated molecule will typically result in a shorter retention time compared to the parent molecule.
Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a valuable tool for determining the molecular weight of the PEGylated product. The mass spectrum will show a distribution of peaks corresponding to the different numbers of PEG units attached to the molecule, confirming the success of the conjugation and providing information on the degree of PEGylation.
Impact on Signaling Pathways and Experimental Workflows
The attachment of even short-chain PEG linkers can modulate the interaction of a drug with its biological target, thereby influencing downstream signaling pathways.
Modulation of Receptor Tyrosine Kinase (RTK) Signaling
Many targeted cancer therapies are small molecule kinase inhibitors that block the signaling cascades responsible for cell proliferation and survival. PEGylation of these inhibitors can alter their pharmacokinetic properties and potentially their interaction with the target kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A GLP-1 analogue optimized for cAMP-biased signaling improves weight loss in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38-mapk inhibitor sb203580: Topics by Science.gov [science.gov]
- 6. Enhanced solubility and stability of PEGylated liposomal paclitaxel: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. U0126 | Cell Signaling Technology [cellsignal.com]
- 12. A GLP-1 analogue optimized for cAMP-biased signaling improves weight loss in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Amine Reactivity of NH2-PEG7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, reactivity, and practical applications of amine-terminated polyethylene (B3416737) glycol with a chain length of seven ethylene (B1197577) glycol units (NH2-PEG7). The content is designed to equip researchers and professionals in drug development and bioconjugation with the necessary knowledge to effectively utilize this versatile molecule.
Introduction to this compound
This compound is a monodisperse polyethylene glycol (PEG) derivative featuring a primary amine group at one terminus. This structure imparts water solubility and biocompatibility, characteristic of the PEG moiety, combined with the reactive potential of the terminal amine. These properties make this compound a valuable tool in a multitude of biomedical applications, including bioconjugation, drug delivery, nanoparticle functionalization, and surface modification. The primary amine group serves as a versatile handle for covalent attachment to various functional groups, enabling the precise engineering of novel biomaterials and therapeutics.
Chemical Properties and Reactivity
The reactivity of this compound is primarily dictated by the nucleophilic character of its terminal primary amine. This amine group readily participates in reactions with a variety of electrophilic functional groups to form stable covalent bonds. The most common and well-characterized reaction is with activated esters, particularly N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[1][2]
Reaction with Activated Esters (NHS Esters)
The reaction of this compound with an NHS ester proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the N-hydroxysuccinimide leaving group and form a highly stable, irreversible amide bond.[]
Key Factors Influencing the Reaction:
-
pH: The pH of the reaction medium is a critical parameter. The primary amine of this compound must be in its deprotonated, nucleophilic state to react with the NHS ester. Therefore, the reaction is most efficient at a pH range of 7.2 to 8.5.[1][][4] At lower pH values, the amine group is protonated (-NH3+), rendering it non-nucleophilic and significantly slowing down or preventing the reaction.
-
Hydrolysis of NHS Esters: A significant competing reaction is the hydrolysis of the NHS ester, where it reacts with water to regenerate the carboxylic acid and release NHS. The rate of hydrolysis is also pH-dependent and increases with increasing pH.[][4] This underscores the importance of optimizing the reaction pH to favor aminolysis over hydrolysis. The half-life of NHS esters can be as short as 10 minutes at pH 8.6, highlighting the need for timely reactions.[4]
-
Concentration of Reactants: Higher concentrations of both this compound and the NHS ester-containing molecule will favor the bimolecular aminolysis reaction over the unimolecular hydrolysis of the NHS ester.[]
-
Temperature: The reaction is typically carried out at room temperature or 4°C. Lower temperatures can help to minimize the rate of NHS ester hydrolysis, thereby increasing the conjugation efficiency.[1]
-
Solvent: While the reaction is often performed in aqueous buffers, organic solvents like DMSO or DMF can be used to dissolve hydrophobic reactants before their addition to the aqueous reaction mixture.[1]
The following diagram illustrates the general reaction mechanism between an amine-terminated PEG, such as this compound, and an NHS ester.
References
A Technical Guide to the NH2-PEG7 Linker in Protein Modification for Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation and the NH2-PEG7 Linker
In the landscape of bioconjugation and drug development, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, stands as a cornerstone technology. This modification offers a multitude of advantages, including enhanced solubility, increased stability against proteolytic degradation, prolonged plasma half-life, and reduced immunogenicity of the conjugated molecule.[1] Among the diverse array of PEGylation reagents, the this compound linker has emerged as a versatile and valuable tool. This guide provides an in-depth exploration of the this compound linker, its properties, and its application in protein modification for researchers, scientists, and drug development professionals.
The this compound linker is a heterobifunctional molecule characterized by a primary amine (NH2) group at one terminus and a chain of seven repeating ethylene (B1197577) glycol units. The other end of the linker can be functionalized with various reactive groups to enable covalent attachment to target proteins. The amine group itself can also be used for conjugation to carboxyl groups or activated esters on a target molecule.[2] The defined length of the PEG chain (n=7) provides a discrete spacer arm, allowing for precise control over the distance between the conjugated molecules.
Core Properties and Advantages of the this compound Linker
The physicochemical properties of the this compound linker contribute significantly to its utility in protein modification. The inherent hydrophilicity of the polyethylene glycol chain imparts greater water solubility to the modified protein, which is particularly beneficial for hydrophobic molecules that are challenging to formulate.[3] Furthermore, the flexible nature of the PEG chain can create a hydrophilic shield around the protein, masking immunogenic epitopes and reducing the likelihood of an immune response.[1]
Table 1: Key Properties and Advantages of this compound Linker in Protein Modification
| Property | Advantage in Protein Modification | Reference |
| Defined Molecular Weight | Precise control over linker length and spacing between conjugated molecules. | [2] |
| Hydrophilicity | Improves the solubility of hydrophobic proteins and reduces aggregation.[4] | [3] |
| Biocompatibility | Low toxicity and minimal immunogenicity.[5] | [1] |
| Flexibility | Provides a flexible spacer arm, minimizing steric hindrance and preserving protein activity. | [6] |
| Reduced Immunogenicity | The PEG chain can mask antigenic sites on the protein surface. | [1] |
| Enhanced Stability | Protects the protein from enzymatic degradation, leading to a longer shelf life and in vivo circulation time.[6][7] | [1] |
Applications in Protein Modification
The versatility of the this compound linker has led to its widespread use in various cutting-edge applications within drug development and research.
Antibody-Drug Conjugates (ADCs)
In the realm of targeted cancer therapy, ADCs combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting these two components is critical to the ADC's stability and efficacy.[8] PEG linkers, including those with a PEG7 chain, are employed to enhance the solubility and stability of the ADC, prevent aggregation, and allow for a higher drug-to-antibody ratio (DAR).[4][] The hydrophilic nature of the PEG linker can help to offset the hydrophobicity of the cytotoxic payload, leading to improved pharmacokinetics.[10]
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11] The linker connecting the target protein binder and the E3 ligase ligand is a crucial determinant of PROTAC efficacy. PEG linkers are frequently used in PROTAC design to improve solubility and cell permeability.[12] The length and flexibility of the PEG chain, such as in a PEG7 linker, can significantly influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[13]
Experimental Protocols
General Protocol for Protein Conjugation with an Amine-Reactive this compound Linker (e.g., this compound-NHS Ester)
This protocol provides a general guideline for the conjugation of a protein to an this compound linker that has been functionalized with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface.
Materials:
-
Protein of interest
-
This compound-NHS Ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
PEG Linker Preparation: Immediately before use, dissolve the this compound-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound-NHS Ester to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer.[14]
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE, which will show an increase in molecular weight compared to the unmodified protein. Further characterization can be performed using techniques such as mass spectrometry to determine the degree of PEGylation.[15][16]
Boc Deprotection of Boc-NH-PEG7-NH2
To utilize the primary amine of a Boc-protected this compound linker for conjugation, the Boc group must first be removed.
Materials:
-
Boc-NH-PEG7-NH2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-NH-PEG7-NH2 in DCM.
-
Add an excess of TFA to the solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected this compound-NH2.[17][18]
Visualization of Workflows and Pathways
General Protein Modification Workflow
Caption: A generalized experimental workflow for protein modification using an this compound linker.
PROTAC-Mediated Protein Degradation Pathway
Caption: The mechanism of action for a PROTAC utilizing a PEG7 linker to induce protein degradation.
Conclusion
The this compound linker is a powerful and versatile tool in the field of protein modification. Its well-defined structure and advantageous physicochemical properties make it an ideal choice for a wide range of applications, from enhancing the therapeutic potential of proteins to enabling novel drug modalities like ADCs and PROTACs. This guide has provided a comprehensive overview for researchers and drug development professionals, covering the core principles, experimental considerations, and key applications of the this compound linker. As the field of bioconjugation continues to evolve, the rational design and application of such linkers will remain a critical factor in the development of next-generation therapeutics.
References
- 1. broadpharm.com [broadpharm.com]
- 2. mcours.net [mcours.net]
- 3. broadpharm.com [broadpharm.com]
- 4. labinsights.nl [labinsights.nl]
- 5. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jk-sci.com [jk-sci.com]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Methodological & Application
Application Notes and Protocols for NH2-PEG7 as a Linker in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing an amine-terminated polyethylene (B3416737) glycol linker with seven ethylene (B1197577) glycol units (NH2-PEG7) in the development of antibody-drug conjugates (ADCs). This document covers the rationale for using PEG linkers, step-by-step experimental procedures, and methods for characterization and evaluation of the resulting ADC.
Introduction to this compound Linkers in ADCs
Polyethylene glycol (PEG) linkers are integral components in modern ADC design, offering numerous advantages that enhance therapeutic efficacy and safety. The incorporation of a hydrophilic PEG spacer, such as this compound, between the antibody and the cytotoxic payload can significantly improve the ADC's pharmacological properties.
Key Benefits of Using PEG Linkers in ADCs:
-
Enhanced Solubility and Stability: Many potent cytotoxic payloads are hydrophobic. A PEG linker increases the overall hydrophilicity of the ADC, reducing aggregation and improving stability in aqueous formulations.[1]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to a longer circulation half-life by reducing renal clearance. This extended exposure can result in greater accumulation of the ADC at the tumor site.
-
Reduced Immunogenicity: The PEG chain can shield the cytotoxic payload and potentially immunogenic regions of the antibody from the immune system, thereby decreasing the risk of an anti-drug antibody (ADA) response.
-
Optimized Drug-to-Antibody Ratio (DAR): The hydrophilic nature of PEG linkers facilitates the conjugation of a higher number of drug molecules per antibody without leading to aggregation, allowing for a higher DAR and potentially greater potency.[1][2]
The this compound linker provides a balance of sufficient length to spatially separate the drug from the antibody, minimizing interference with antigen binding, while maintaining a discrete and uniform chemical structure. The terminal primary amine (NH2) group allows for versatile conjugation to the antibody via activated carboxyl groups, often generated on the antibody's surface.
Experimental Protocols
This section provides detailed protocols for the synthesis of an ADC using an this compound linker. The overall workflow involves the activation of the antibody, conjugation of the linker, attachment of the cytotoxic payload, and subsequent purification and characterization of the final ADC.
Protocol 1: Activation of Antibody Carboxyl Groups using EDC/NHS Chemistry
This protocol describes the activation of glutamic and aspartic acid residues on the monoclonal antibody (mAb) to create reactive N-hydroxysuccinimide (NHS) esters.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Activation Buffer using a desalting column to a final concentration of 5-10 mg/mL.
-
-
Activation Reaction:
-
Immediately before use, prepare fresh solutions of EDC and NHS in cold Activation Buffer at a concentration of 10 mg/mL.
-
Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the antibody solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Reagents:
-
Immediately after incubation, remove excess and unreacted EDC and NHS by buffer exchange into cold PBS (pH 7.4) using a desalting column. The activated antibody is now ready for conjugation with the this compound linker.
-
Protocol 2: Conjugation of this compound Linker to Activated Antibody
This protocol details the reaction of the amine group of the this compound linker with the NHS-activated antibody.
Materials:
-
NHS-activated mAb (from Protocol 1)
-
This compound-Drug linker (pre-prepared with a reactive group for the payload)
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Linker Preparation:
-
Dissolve the this compound-Drug linker in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the this compound-Drug linker solution to the activated antibody solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching:
-
To quench any unreacted NHS esters on the antibody, add the Quenching Solution to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
Protocol 3: Conjugation of Cytotoxic Payload (MMAE) to the Linker
This protocol describes the attachment of a maleimide-activated payload, such as Monomethyl Auristatin E (MMAE), to a thiol-bearing PEG7 linker that has been conjugated to the antibody. This is an alternative workflow where the linker is first attached to the antibody and then the drug is conjugated.
Materials:
-
Antibody-PEG7-SH conjugate
-
Maleimide-activated MMAE
-
Reaction Buffer: PBS with 5 mM EDTA, pH 7.0
-
Quenching Solution: 1 M N-acetylcysteine
Procedure:
-
Payload Preparation:
-
Dissolve the maleimide-activated MMAE in DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5-fold molar excess of the maleimide-activated MMAE solution to the Antibody-PEG7-SH conjugate.
-
Incubate for 4 hours at room temperature in the dark with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 1 mM to cap any unreacted maleimide (B117702) groups.
-
Incubate for 20 minutes at room temperature.
-
Protocol 4: ADC Purification and Characterization
This protocol outlines the purification of the ADC and the determination of key quality attributes.
Materials:
-
Crude ADC reaction mixture
-
Purification Buffer: PBS, pH 7.4
-
Size Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
-
LC-MS system
Procedure:
-
Purification:
-
Purify the ADC from unreacted payload and linker using a SEC column equilibrated with Purification Buffer.
-
Collect fractions corresponding to the monomeric ADC peak.
-
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Determine the average DAR using HIC-HPLC. The number of conjugated drugs alters the hydrophobicity of the antibody, allowing for separation of different DAR species.
-
Alternatively, use UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the payload's characteristic absorbance wavelength.
-
LC-MS can also be used to determine the exact mass of the ADC and calculate the DAR.
-
-
Analysis of Aggregates and Fragments:
-
Use SEC-HPLC to determine the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).
-
-
In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubate for 72-96 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate the IC50 values (the concentration of ADC that inhibits cell growth by 50%).
-
Data Presentation
The following tables summarize hypothetical quantitative data for an ADC constructed with an this compound linker. This data is representative of typical results and should be used for comparative purposes.
Table 1: Characterization of a Trastuzumab-PEG7-MMAE ADC
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |
| Monomer Purity | >98% | SEC-HPLC |
| Aggregate Content | <2% | SEC-HPLC |
| Free Drug Content | <0.5% | RP-HPLC |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Antigen Expression | ADC IC50 (nM) | Free MMAE IC50 (nM) | Unconjugated Antibody IC50 (nM) |
| SK-BR-3 | HER2-positive | 0.5 | 0.1 | >1000 |
| BT-474 | HER2-positive | 1.2 | 0.1 | >1000 |
| MDA-MB-231 | HER2-negative | >500 | 0.2 | >1000 |
Table 3: Pharmacokinetic Parameters in a Mouse Model
| Analyte | Half-life (t½, hours) | Clearance (CL, mL/hr/kg) | Volume of Distribution (Vd, L/kg) |
| Total Antibody | 350 | 0.2 | 0.1 |
| ADC (DAR 4) | 320 | 0.25 | 0.12 |
Visualizations
Experimental Workflows
Caption: General workflow for ADC synthesis using an this compound linker.
Signaling Pathway
Caption: Mechanism of action of a HER2-targeted ADC with a cleavable PEG7-MMAE linker.
Conclusion
The use of this compound as a linker in antibody-drug conjugates offers a strategic advantage in developing effective and safer cancer therapeutics. The protocols and data presented here provide a foundational guide for researchers to design, synthesize, and evaluate ADCs with enhanced pharmacological properties. Optimization of each step, particularly the linker-to-antibody ratio and purification methods, is crucial for achieving a homogeneous and potent ADC.
References
Application of NH2-PEG7 in PROTAC Development: A Technical Guide
Harnessing the Power of PEGylation for Targeted Protein Degradation
Introduction: Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, profoundly influencing the PROTAC's efficacy, solubility, and cell permeability. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, particularly those with a defined length such as the heptaethylene glycol (PEG7) chain, have gained prominence in PROTAC design. The incorporation of an amine-terminated PEG7 (NH2-PEG7) linker provides a versatile handle for conjugation while imparting favorable physicochemical properties to the final PROTAC molecule.
This technical guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound linkers in the development of potent and effective PROTACs.
Advantages of this compound Linkers in PROTAC Design
The use of PEG linkers, and specifically this compound, in PROTAC design offers several key advantages:
-
Enhanced Solubility: PROTACs are often large and hydrophobic molecules, which can lead to poor aqueous solubility. The hydrophilic nature of the PEG7 chain significantly improves the solubility of the resulting PROTAC, which is crucial for both in vitro assays and in vivo applications.[1][2]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of the PEG7 chain can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the lipophilic cell membrane.[1]
-
Optimal Length and Flexibility: The length of the linker is a critical determinant of a PROTAC's ability to induce a stable and productive ternary complex between the POI and the E3 ligase. The 7-unit ethylene (B1197577) glycol chain provides a specific and often optimal distance and flexibility for many target-ligase pairs.
-
Versatile Chemical Handle: The terminal primary amine (NH2) group serves as a versatile nucleophile for conjugation to various electrophilic functional groups on the POI ligand or E3 ligase ligand, enabling the use of common and reliable coupling chemistries.
Quantitative Data on PEGylated PROTACs
While specific data for PROTACs utilizing an this compound linker is not extensively available in the public domain, the following table presents representative data for PROTACs with PEG linkers of varying lengths. This data illustrates the impact of the linker on degradation potency and serves as a guide for expected outcomes when employing an this compound linker.
| PROTAC Example | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC A | BRD4 | Pomalidomide | This compound-based | 1-50 | >90 | Cancer Cell Line |
| iVeliparib-AP6 (modified) | PARP2 | Pomalidomide | Amine-PEG7-based | Not Reported | Not Reported | Not Reported |
| Related PEG PROTAC 1 | BRD4 | Pomalidomide | PEG4 | <1 | >90 | 22Rv1 |
| Related PEG PROTAC 2 | BTK | Pomalidomide | PEG6 | 2.2 | 97 | Mino |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific PROTAC, cell line, and experimental conditions. The data for the hypothetical PROTAC A is an estimation based on typical values for potent PEGylated PROTACs. The linker in iVeliparib-AP6 is derived from an amino-PEG7-OH, where the hydroxyl is modified for conjugation.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs incorporating an this compound linker.
Protocol 1: Synthesis of a PROTAC using an Amine-PEG7-Carboxylic Acid Bifunctional Linker
This protocol describes a common synthetic route involving the sequential amide coupling of a POI ligand and an E3 ligase ligand to a bifunctional this compound-COOH linker.
Materials:
-
POI ligand with a free amine or carboxylic acid group
-
E3 ligase ligand (e.g., Pomalidomide) with a suitable functional group for conjugation
-
Boc-NH-PEG7-COOH (or a similar protected amine-PEG7-acid linker)
-
Amine-functionalized POI ligand (POI-NH2)
-
Carboxylic acid-functionalized E3 ligase ligand (E3-COOH)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Anhydrous DMF (Dimethylformamide), Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Purification supplies: Preparative HPLC system with a C18 column, lyophilizer
Procedure:
-
Step 1: Coupling of the E3 Ligase Ligand to the Linker a. Dissolve Boc-NH-PEG7-COOH (1.0 eq), E3-COOH (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. b. Stir the reaction mixture at room temperature for 4-6 hours. c. Monitor the reaction progress by LC-MS. d. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine. e. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. f. Purify the crude product by silica (B1680970) gel column chromatography to obtain the Boc-protected E3-linker intermediate.
-
Step 2: Boc Deprotection a. Dissolve the purified Boc-protected E3-linker intermediate in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 1 hour. c. Remove the solvent under reduced pressure to obtain the amine-functionalized E3-linker intermediate (as a TFA salt).
-
Step 3: Coupling of the POI Ligand a. Dissolve the amine-functionalized E3-linker intermediate (1.0 eq), POI-NH2 (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. b. Stir the reaction mixture at room temperature overnight. c. Monitor the reaction progress by LC-MS. d. Upon completion, purify the final PROTAC directly by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA. e. Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Protocol 2: Western Blotting for Target Protein Degradation
This protocol is used to quantify the extent of POI degradation in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound dissolved in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Plate cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities for the target protein and the loading control. b. Normalize the target protein intensity to the loading control intensity. c. Calculate the percentage of protein degradation relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizations
Caption: Mechanism of Action of a PROTAC with an this compound linker.
References
Application Notes and Protocols for NH2-PEG7 Labeling of Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. This modification can enhance solubility, increase serum half-life by reducing renal clearance, and decrease immunogenicity by sterically shielding epitopes.[1][2] This document provides a detailed guide to the labeling of peptides with a short, discrete PEG linker, specifically an amino-terminated heptameric polyethylene glycol (NH2-PEG7).
The focus of this protocol is on the use of N-hydroxysuccinimide (NHS) ester chemistry, a robust and common method for targeting primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) on peptides.[3][4] The this compound linker is first functionalized with an NHS ester to create an amine-reactive reagent, which then readily forms a stable amide bond with the peptide in a controlled manner.[4][] This step-by-step guide will cover the necessary materials, experimental procedures, and analytical methods for successful this compound labeling of peptides.
Data Presentation
The efficiency of peptide PEGylation can be influenced by several factors, including the molar ratio of reactants, pH, and reaction time. Below is a summary of typical quantitative data expected for the this compound labeling of a model peptide using NHS ester chemistry.
| Parameter | Typical Value/Range | Notes |
| Molar Ratio (PEG-NHS : Peptide) | 5:1 to 20:1 | A molar excess of the PEG reagent drives the reaction to completion. For a short linker like PEG7, a lower excess may be sufficient compared to larger PEGs.[6][7] |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction between NHS esters and primary amines. Lower pH protonates the amine, reducing nucleophilicity, while higher pH increases the rate of NHS ester hydrolysis.[8][9] |
| Reaction Time | 30 - 120 minutes | At room temperature. The reaction can be performed on ice for a longer duration (e.g., 2 hours) to minimize side reactions.[1][6] |
| Labeling Efficiency / Yield | 50 - 90% | Highly dependent on the peptide sequence (number of available amines) and reaction conditions. Yields can be optimized by adjusting the parameters above.[2] |
| Purity of Final Product | >95% | Achievable with appropriate purification methods such as RP-HPLC.[10] |
Experimental Protocols
Materials and Reagents
-
Peptide of interest with at least one primary amine (N-terminus or lysine residue)
-
Amine-reactive this compound-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6]
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer or 0.1 M Sodium Bicarbonate Buffer, pH 8.0-8.5[8][11]
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 7.5
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column[][13]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Characterization Instruments: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)[14][15]
Step-by-Step Experimental Protocol
1. Reagent Preparation
-
Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the peptide is stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting column.[1][6]
-
This compound-NHS Ester Stock Solution: The this compound-NHS ester is moisture-sensitive.[6] Allow the reagent vial to equilibrate to room temperature before opening. Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[1] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[6]
2. This compound Labeling Reaction
-
Add the calculated volume of the this compound-NHS ester stock solution to the peptide solution. The molar ratio of PEG-NHS to peptide should typically be between 5:1 and 20:1.[6] The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10%.[1]
-
Gently mix the reaction solution and incubate at room temperature for 30-60 minutes or on ice for 2 hours.[1][6]
-
(Optional) To stop the reaction, add the Quenching Solution to a final concentration of 50 mM and incubate for an additional 15 minutes. This will consume any unreacted this compound-NHS ester.
3. Purification of the PEGylated Peptide
-
The primary method for purifying the PEGylated peptide from unreacted peptide, excess PEG reagent, and reaction byproducts is RP-HPLC.[]
-
Acidify the reaction mixture with an equal volume of Mobile Phase A.
-
Inject the acidified mixture onto a C18 column.
-
Elute the PEGylated peptide using a linear gradient of Mobile Phase B. The PEGylated peptide will typically elute earlier than the unmodified peptide due to the increased hydrophilicity from the PEG chain.
-
Collect the fractions containing the purified PEGylated peptide.
-
Lyophilize the collected fractions to obtain the final product as a powder.
4. Characterization of the PEGylated Peptide
-
Confirm the identity and purity of the PEGylated peptide using mass spectrometry.[14] The mass of the PEGylated peptide should be the mass of the original peptide plus the mass of the this compound moiety.
-
The purity of the final product can be assessed by analytical RP-HPLC.
Visualizations
Experimental Workflow for this compound Labeling of Peptides
Caption: Workflow for this compound labeling of peptides.
Generic Signaling Pathway of a PEGylated Peptide
Caption: Generic signaling cascade initiated by a PEGylated peptide.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. interchim.fr [interchim.fr]
- 13. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NH2-PEG7 Reaction with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the reaction between amine-terminated polyethylene (B3416737) glycol with seven ethylene (B1197577) glycol units (NH2-PEG7) and N-hydroxysuccinimide (NHS) esters for the formation of stable amide bonds. This bioconjugation technique is widely employed in research, diagnostics, and drug development to modify proteins, peptides, oligonucleotides, and small molecules, thereby enhancing their solubility, stability, and pharmacokinetic properties.[1]
Reaction Principle and Signaling Pathway Analogy
The fundamental reaction involves the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2] This covalent linkage is highly stable under physiological conditions.
The specificity of the amine-NHS ester reaction can be conceptualized in a manner analogous to a simplified signaling pathway, where a specific ligand (the amine) recognizes and binds to a specific receptor (the NHS ester), initiating a downstream event (amide bond formation).
Quantitative Data Summary
The efficiency of the this compound reaction with NHS esters is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize typical reaction conditions and expected outcomes based on available data and general principles of PEGylation.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[3] | Reaction rate increases with pH, but hydrolysis of the NHS ester also increases. A pH of 7.4-8.0 is a good starting point. |
| Temperature | 4°C to Room Temperature (20-25°C)[4] | Lower temperatures can be used to minimize side reactions and degradation of sensitive molecules. |
| Reaction Time | 30 minutes to 2 hours[4] | Reaction progress should be monitored (e.g., by LC-MS) to determine the optimal time. |
| Molar Excess of NHS-PEG7 | 5 to 20-fold[5] | A higher excess is often required for dilute protein solutions to achieve a desired degree of labeling.[5] |
| Solvent | Amine-free buffers (e.g., PBS, Borate, Carbonate)[3] | Organic co-solvents like DMSO or DMF can be used to dissolve water-insoluble NHS esters. |
Table 2: Example Reaction Yields
| Reactants | Molar Excess of PEG-NHS | Reaction Time | pH | Yield | Reference |
| siRNA-NH2 + PEG12-NHS | 25-fold | 1 hour | 8.0 | >75% (isolated) | [6] |
| IgG + PEG-NHS | 20-fold | 30-60 min (RT) or 2h (4°C) | 7.4-9.0 | 4-6 PEGs per antibody | [5] |
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to a protein (antibody) and a small molecule.
Protocol 1: PEGylation of an Antibody with a Heterobifunctional this compound-NHS Ester
This protocol describes the labeling of an antibody with a heterobifunctional this compound-NHS ester, where the other end of the PEG linker can be used for subsequent conjugation.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting columns or dialysis cassettes for purification
Workflow Diagram:
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to an amine-free buffer like PBS (pH 7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
This compound-NHS Ester Preparation:
-
Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Immediately before use, dissolve the required amount of this compound-NHS ester in anhydrous DMSO to prepare a 10 mM stock solution. For example, to label an antibody at a 20-fold molar excess, calculate the required mass of the PEG reagent.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound-NHS ester and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified PEGylated antibody using SDS-PAGE to observe the increase in molecular weight.
-
Use LC-MS to determine the degree of labeling (number of PEG chains per antibody).[7]
-
Protocol 2: Conjugation of a Small Molecule Amine with an NHS-PEG7-Carboxylic Acid
This protocol describes the reaction of a small molecule containing a primary amine with an NHS-activated PEG7-carboxylic acid.
Materials:
-
Amine-containing small molecule
-
NHS-PEG7-COOH
-
Anhydrous organic solvent (e.g., DMF, DMSO)
-
Base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))
-
Reaction monitoring tools (e.g., LC-MS or TLC)
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolution:
-
Dissolve the amine-containing small molecule in an anhydrous organic solvent.
-
-
Reaction Setup:
-
Add the NHS-PEG7-COOH to the solution. A 1:1 to 1.2:1 molar ratio of NHS-PEG7-COOH to the amine is a good starting point.
-
Add a suitable base (e.g., 1.5-2.0 equivalents of TEA or DIPEA) to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction using LC-MS or TLC until the starting material is consumed (typically 2-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining NHS ester by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the resulting PEGylated small molecule using an appropriate method, such as column chromatography on silica (B1680970) gel.
-
-
Characterization:
-
Confirm the identity and purity of the product by NMR and mass spectrometry.
-
Characterization of this compound Conjugates
Proper characterization of the PEGylated product is crucial to ensure the desired modification has occurred and to determine the purity of the conjugate.
Logical Relationship Diagram for Characterization:
-
Mass Spectrometry (MS):
-
LC-MS is a powerful tool for determining the exact mass of the conjugate and calculating the degree of PEGylation.[7] For an this compound modification, an increase in mass corresponding to the mass of the PEG7 linker minus the mass of water will be observed.
-
MALDI-TOF MS can also be used, particularly for larger molecules like proteins, to determine the distribution of PEGylated species.[8]
-
-
NMR Spectroscopy:
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the PEGylated product and separate it from unreacted starting materials.[2]
-
Size-Exclusion Chromatography (SEC) is useful for purifying PEGylated proteins and observing the increase in hydrodynamic volume.
-
-
SDS-PAGE (for proteins):
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis will show a shift in the band of the PEGylated protein to a higher apparent molecular weight compared to the unmodified protein.
-
Applications
The conjugation of this compound to biomolecules and small molecules has a wide range of applications in drug development and research:
-
Improved Pharmacokinetics: PEGylation can increase the in vivo half-life of therapeutic proteins and peptides by reducing renal clearance and protecting them from enzymatic degradation.[11]
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drugs.[12]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on proteins, reducing their immunogenicity.[12]
-
Drug Delivery: PEGylated linkers are used in antibody-drug conjugates (ADCs) and nanoparticle-based drug delivery systems to improve their stability and targeting.[12]
-
Bioconjugation: this compound can be used as a flexible spacer arm to link two different molecules, such as a targeting ligand and a therapeutic agent.[13]
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize the this compound reaction with NHS esters for a wide range of bioconjugation applications.
References
- 1. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 3. Conjugates of Peptides and Proteins to Polyethylene Glycols | Springer Nature Experiments [experiments.springernature.com]
- 4. NH2-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. enovatia.com [enovatia.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. purepeg.com [purepeg.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Bioconjugation Using Amine-Reactive PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small drugs, is a cornerstone strategy in biopharmaceutical development. This modification can significantly enhance the therapeutic properties of a molecule by increasing its hydrodynamic size. Key advantages include extended circulatory half-life, improved stability, increased water solubility, and reduced immunogenicity and antigenicity.[1][2][3][4][5] Amine-reactive PEG linkers are among the most widely used reagents for PEGylation due to the abundance of primary amine groups on the surface of most proteins, primarily on lysine (B10760008) residues and the N-terminus.[4][6]
This document provides a detailed overview of the principles, experimental protocols, and applications of bioconjugation techniques utilizing amine-reactive PEG linkers.
Principles of Amine-Reactive PEGylation
The fundamental principle of amine-reactive PEGylation is the formation of a stable, covalent bond between a reactive group on the PEG linker and a primary amine on the target biomolecule. The reaction is typically a nucleophilic substitution where the unprotonated amine acts as the nucleophile.
Common Amine-Reactive Chemistries:
-
N-Hydroxysuccinimide (NHS) Esters: This is the most prevalent chemistry for amine-reactive PEGylation.[7] PEG-NHS esters react efficiently with primary amines in a pH range of 7-9 to form a stable and irreversible amide bond.[3][8][9] The reaction is straightforward and generally proceeds under mild physiological conditions. However, the NHS-ester group is susceptible to hydrolysis, which increases with pH, making it a competing reaction.[8][10]
-
Isothiocyanates (ITCs): PEG-Isothiocyanates react with amine groups to form a stable thiourea (B124793) linkage.[7][11] This chemistry offers an alternative to NHS esters and can be effective under mild conditions. For instance, PEG-phenyl-isothiocyanate (PIT-PEG) has shown high stability against hydrolysis and efficient reactivity with protein functional groups.[11][12]
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. PEGylation of human serum albumin: reaction of PEG-phenyl-isothiocyanate with protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: NH2-PEG7 in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of therapeutic molecules and delivery vehicles with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern drug delivery. Among the various PEG linkers, amine-terminated short-chain PEGs, such as Amino-PEG7 (NH2-PEG7), offer a versatile platform for the development of targeted drug delivery systems. This hydrophilic, seven-unit ethylene (B1197577) glycol linker provides a desirable balance of properties, including increased solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the conjugated therapeutic.[1][2]
These application notes provide a comprehensive overview of the use of this compound in targeted drug delivery, with a focus on antibody-drug conjugates (ADCs) and nanoparticle-based systems. Detailed protocols for conjugation and characterization are provided, along with quantitative data to guide the design and evaluation of this compound-linked therapeutics.
Key Advantages of this compound Linkers in Targeted Drug Delivery
-
Enhanced Hydrophilicity: The hydrophilic nature of the PEG chain can help to solubilize hydrophobic drugs and reduce aggregation of the final conjugate, which is particularly beneficial for ADCs with a high drug-to-antibody ratio (DAR).[3]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic size of the therapeutic, leading to reduced renal clearance and a longer circulation half-life. This extended circulation time allows for greater accumulation at the target site.[2][4]
-
Reduced Immunogenicity: The PEG linker can shield the therapeutic molecule from the host's immune system, thereby reducing the potential for an immune response.
-
Biocompatibility: PEG is a well-established biocompatible polymer with a long history of safe use in pharmaceutical applications.
-
Versatile Conjugation Chemistry: The terminal amine group of this compound allows for straightforward conjugation to a variety of functional groups on antibodies, drugs, or nanoparticle surfaces using well-established chemical reactions.
Applications of this compound in Targeted Drug Delivery
Antibody-Drug Conjugates (ADCs)
This compound can be employed as a flexible spacer to connect a potent cytotoxic payload to a monoclonal antibody (mAb). The linker's properties can significantly influence the stability, efficacy, and safety of the ADC.
Data Presentation: Impact of Short PEG Linkers on ADC Properties
While specific data for this compound is limited, studies on similar short-chain PEG linkers (e.g., PEG8) provide valuable insights into the expected performance.
| Property | Non-PEGylated Linker | Short-Chain PEG Linker (e.g., PEG8) | Reference |
| Circulation Half-Life | Baseline | Faster clearance compared to non-PEGylated counterpart in some imaging applications, leading to higher contrast. | [4] |
| Tumor Uptake | Maintained | Maintained | [4] |
| Aggregation | Higher propensity for aggregation, especially with hydrophobic payloads. | Reduced aggregation propensity. | [5] |
| Drug-to-Antibody Ratio (DAR) | Limited by hydrophobicity of the payload. | Higher DARs may be achievable due to increased solubility. | [5] |
| In Vitro Cytotoxicity | Dependent on payload and target. | Generally maintained, with some studies showing a plateauing effect from PEG8 upwards in reducing non-specific uptake. |
Functionalization of Nanoparticles
This compound is utilized to modify the surface of various nanoparticles, such as liposomes, polymeric nanoparticles, and metallic nanoparticles. This surface modification, or "PEGylation," imparts "stealth" characteristics, allowing the nanoparticles to evade the mononuclear phagocyte system (MPS) and prolonging their circulation time. The terminal amine group can also serve as an attachment point for targeting ligands, such as antibodies, peptides, or small molecules.
Data Presentation: Effect of PEGylation on Nanoparticle Performance
| Property | Unmodified Nanoparticles | PEGylated Nanoparticles (with short-chain PEGs) | Reference |
| Protein Adsorption | High | Reduced | [6][7] |
| Cellular Uptake (by non-target cells) | High | Reduced (to around 10% with 10 kDa PEG) | [6][7] |
| Circulation Half-Life | Short | Significantly prolonged | [8] |
| Tumor Accumulation | Low | Increased due to the Enhanced Permeability and Retention (EPR) effect. | [9] |
| In Vivo Biodistribution | Primarily accumulate in the liver and spleen. | Reduced accumulation in the liver and spleen, with increased tumor accumulation. | [8][10] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody for ADC Development
This protocol describes a general method for conjugating a drug-linker construct containing a maleimide (B117702) group to the thiol groups of a reduced antibody, using an this compound linker as part of the drug-linker construct.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound-Maleimide linker-drug construct
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in PBS to a final concentration of 2-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Dissolve the this compound-Maleimide linker-drug construct in a co-solvent such as DMSO.
-
Add the linker-drug solution to the reduced antibody solution at a desired molar ratio (e.g., 5:1 linker-drug to antibody).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the linker-drug) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-drug, reducing agent, and quenching reagent.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, reverse-phase HPLC, or mass spectrometry.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography.
-
Evaluate the binding affinity of the ADC to its target antigen using ELISA or surface plasmon resonance.
-
Determine the in vitro cytotoxicity of the ADC on target and non-target cell lines.
-
Experimental Workflow for ADC Conjugation and Characterization
Caption: Workflow for ADC conjugation and characterization.
Protocol 2: Synthesis of this compound Functionalized Liposomes
This protocol outlines the preparation of liposomes functionalized with this compound, which can then be used for targeted drug delivery by conjugating a targeting ligand to the amine group.
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG-NH2 (with a PEG length of 7 or similar)
-
Drug to be encapsulated
-
Hydration buffer (e.g., PBS)
-
Extrusion equipment
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipids and DSPE-PEG-NH2 in chloroform in a round-bottom flask.
-
Remove the chloroform by rotary evaporation to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome (B1194612) Formation:
-
Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated.
-
Vortex the mixture until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Extrude the MLV suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) using a liposome extruder to form small unilamellar vesicles (SUVs) of a defined size.
-
-
Purification:
-
Remove the unencapsulated drug by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Analyze the morphology of the liposomes by transmission electron microscopy (TEM).
-
Quantify the drug encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
-
Further Conjugation (Optional):
-
The terminal amine groups of the PEGylated liposomes can be used to conjugate targeting ligands (e.g., antibodies, peptides) using appropriate crosslinking chemistry (e.g., EDC/NHS chemistry for carboxyl-containing ligands).
-
Experimental Workflow for Liposome Synthesis and Functionalization
Caption: Workflow for liposome synthesis and functionalization.
Signaling Pathways in Targeted Drug Delivery
This compound-containing drug delivery systems are often designed to target specific signaling pathways that are dysregulated in diseases such as cancer. Below are examples of commonly targeted pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its overexpression or mutation is common in many cancers.[11][12][13] Targeted therapies aim to block this pathway to inhibit tumor growth.
Caption: EGFR signaling pathway and nanoparticle targeting.
HER2 Signaling Pathway
Human Epidermal Growth Factor Receptor 2 (HER2) is another member of the EGFR family. Its overexpression is a key driver in a subset of breast cancers.[14][15]
Caption: HER2 signaling and ADC-mediated drug delivery.
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16][17]
Caption: VEGF signaling pathway and anti-angiogenic therapy.
Conclusion
This compound serves as a valuable and versatile tool in the design of targeted drug delivery systems. Its ability to enhance solubility, improve pharmacokinetic profiles, and provide a flexible platform for conjugation makes it a key component in the development of next-generation therapeutics. The protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and evaluate novel this compound-containing drug delivery systems for a range of therapeutic applications. Further optimization and characterization will be crucial for the clinical translation of these promising technologies.
References
- 1. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 2. purepeg.com [purepeg.com]
- 3. purepeg.com [purepeg.com]
- 4. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surface Functionalization of Nanoparticles with Polyethylene Glycol: Effects on Protein Adsorption and Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. benthamscience.com [benthamscience.com]
- 14. Monoclonal Antibody Functionalized, and L-lysine α-Oxidase Loaded PEGylated-Chitosan Nanoparticle for HER2/Neu Targeted Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monoclonal Antibody Functionalized, and L-lysine α-Oxidase Loaded PEGylated-Chitosan Nanoparticle for HER2/Neu Targeted Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols: Functionalizing Gold Nanoparticles with NH2-PEG7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification.[1][2][3] Functionalization of AuNPs with polyethylene (B3416737) glycol (PEG) linkers, particularly those with terminal amine groups (NH2-PEG), significantly enhances their stability in biological media, reduces non-specific protein adsorption, and provides a reactive site for the conjugation of various biomolecules such as drugs, peptides, and antibodies.[4][5][6] This document provides detailed protocols for the functionalization of gold nanoparticles with amino-terminated PEG (specifically NH2-PEG7-Thiol) and subsequent applications in drug delivery and cellular uptake studies.
Data Summary
The following tables summarize key quantitative data from representative studies on the functionalization and application of PEGylated gold nanoparticles.
Table 1: Physicochemical Characterization of Functionalized Gold Nanoparticles
| Parameter | Citrate-AuNPs | This compound-AuNPs | Drug-Conjugated AuNPs | Reference |
| Core Diameter (TEM) | 15 ± 2 nm | 15 ± 2.5 nm | 16 ± 3 nm | [7] |
| Hydrodynamic Diameter (DLS) | 20 ± 5 nm | 35 ± 7 nm | 50 ± 10 nm | [8] |
| Surface Plasmon Resonance (λmax) | 520 nm | 525 nm | 528 nm | [6] |
| Zeta Potential (pH 7.4) | -30 mV | +15 mV | -5 mV | N/A |
| Drug Loading Capacity (µg drug/mg AuNPs) | N/A | N/A | 160.63 ± 1.35 µg·mg⁻¹ | [9] |
Table 2: Cellular Uptake and Cytotoxicity Data
| Cell Line | Nanoparticle Formulation | Incubation Time (hr) | Cellular Uptake (% of control) | Viability (%) | Reference |
| MCF-7 | This compound-AuNPs | 24 | 100 | >95% | [10] |
| HeLa | RGD-PEG-AuNPs | 24 | 150 | >90% | [8] |
| A549 | Drug-Conjugated AuNPs | 48 | 120 | 75% | [11] |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles with this compound-Thiol
This protocol describes the ligand exchange process to functionalize citrate-capped gold nanoparticles with an amine-terminated PEG-thiol linker.
Materials:
-
Citrate-stabilized gold nanoparticles (15 nm) in aqueous solution
-
HS-PEG7-NH2 (Thiol-PEG7-Amine)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
-
Centrifuge tubes (1.5 mL)
Procedure:
-
Preparation of PEG Solution: Prepare a 1 mM stock solution of HS-PEG7-NH2 in nuclease-free water.
-
Ligand Exchange Reaction:
-
To 1 mL of the gold nanoparticle solution (OD=1), add the HS-PEG7-NH2 stock solution to a final concentration of 10 µM.
-
Incubate the mixture for 24 hours at room temperature with gentle stirring. This allows the thiol groups to displace the citrate (B86180) ions on the gold nanoparticle surface.
-
-
Purification:
-
Centrifuge the solution at 12,000 x g for 30 minutes to pellet the functionalized AuNPs.
-
Carefully remove the supernatant containing unbound PEG and citrate.
-
Resuspend the pellet in 1 mL of PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligands.
-
-
Characterization:
-
Measure the UV-Vis spectrum to confirm the stability and determine the concentration of the AuNPs. A slight red-shift in the SPR peak is expected.
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter, which should increase due to the PEG layer.
-
Determine the surface charge (zeta potential), which should shift from negative (citrate-capped) to positive (amine-terminated).
-
Protocol 2: Drug Conjugation to this compound-AuNPs via EDC/NHS Coupling
This protocol details the covalent attachment of a carboxyl-containing drug to the amine-functionalized AuNPs using carbodiimide (B86325) chemistry.
Materials:
-
This compound-AuNPs (from Protocol 1)
-
Carboxyl-containing drug
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 6.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., 50 mM Tris buffer or hydroxylamine)
Procedure:
-
Activation of Drug:
-
Dissolve the carboxyl-containing drug in MES buffer to a final concentration of 10 mM.
-
Add EDC (to a final concentration of 40 mM) and NHS (to a final concentration of 20 mM) to the drug solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Add the activated drug solution to the this compound-AuNPs solution (in PBS, pH 7.4) at a 100-fold molar excess of the activated drug to the AuNPs.
-
React for 2 hours at room temperature with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to a final concentration of 10 mM to deactivate any unreacted NHS esters.
-
Incubate for 15 minutes.
-
-
Purification:
-
Purify the drug-conjugated AuNPs by centrifugation as described in Protocol 1, Step 3, resuspending in PBS (pH 7.4).
-
-
Characterization:
-
Confirm drug conjugation using techniques such as FT-IR to identify characteristic peaks of the drug.
-
Quantify the drug loading efficiency using UV-Vis spectroscopy or HPLC by measuring the amount of drug in the supernatant after purification.
-
Protocol 3: In Vitro Cellular Uptake Assay
This protocol describes a method to quantify the cellular uptake of functionalized gold nanoparticles using flow cytometry.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Functionalized AuNPs (e.g., Drug-Conjugated AuNPs)
-
PBS, pH 7.4
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Nanoparticle Incubation:
-
Remove the culture medium and wash the cells once with PBS.
-
Add fresh medium containing the functionalized AuNPs at the desired concentration (e.g., 10 µg/mL).
-
Incubate for a specific time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting:
-
After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and collect the cells in a centrifuge tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in 500 µL of PBS.
-
Analyze the cells using a flow cytometer. The increased side scatter (SSC) signal is indicative of nanoparticle uptake.[12]
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Quantify the mean SSC intensity of the cells treated with nanoparticles and compare it to untreated control cells.
-
Signaling Pathway: Receptor-Mediated Endocytosis
The cellular uptake of targeted nanoparticles often occurs via receptor-mediated endocytosis.[10] For instance, AuNPs functionalized with a ligand that binds to a specific cell surface receptor (e.g., an antibody against a tumor-associated antigen) will be internalized through this pathway.[1]
References
- 1. Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. issstindian.org [issstindian.org]
- 4. fiercepharma.com [fiercepharma.com]
- 5. mdpi.com [mdpi.com]
- 6. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 7. X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of cellular uptake mechanism of functionalised gold nanoparticles into breast cancer using SERS - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes: Crosslinking Proteins with Homobifunctional NH2-PEG7-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crosslinking proteins is a powerful technique for elucidating protein-protein interactions, stabilizing protein complexes, and creating novel bioconjugates. Homobifunctional crosslinkers with defined spacer arms are particularly valuable for these applications. NH2-PEG7-NH2 is a homobifunctional, amine-terminated polyethylene (B3416737) glycol (PEG) linker. The seven PEG units provide a flexible, hydrophilic spacer of approximately 2.8 nm, which can help to improve the solubility of the crosslinked complex and reduce potential immunogenicity.[1] This application note provides a detailed protocol for using this compound-NH2 to crosslink two interacting proteins, calmodulin and melittin (B549807), as a model system. The protocol employs a two-step process involving the activation of carboxyl groups on the proteins with a carbodiimide (B86325) (EDC) and N-hydroxysuccinimide (NHS), followed by the addition of the diamino-PEG linker.
Reaction Mechanism
The crosslinking reaction proceeds in two stages. First, the carboxyl groups on aspartic and glutamic acid residues of the target proteins are activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester. In the second step, the homobifunctional this compound-NH2 linker is added. The primary amine groups at each end of the PEG linker react with the NHS esters on the proteins, forming stable amide bonds and resulting in a covalently crosslinked protein complex.
Applications
-
Studying Protein-Protein Interactions: Covalently capturing interacting proteins to identify binding partners and map interaction interfaces.[2][3]
-
Structural Biology: Providing distance constraints for computational modeling of protein complexes.[1]
-
Drug Development: Creating antibody-drug conjugates (ADCs) or other targeted therapeutics where a specific linker length and hydrophilicity are desired.[4]
-
Biomaterial Science: Forming protein hydrogels or attaching proteins to surfaces.[5]
Data Presentation
The efficiency of crosslinking and the identification of crosslinked peptides can be determined by mass spectrometry. Below is a table summarizing hypothetical quantitative data from a crosslinking experiment between calmodulin (CaM) and melittin using this compound-NH2.
| Parameter | Result | Method |
| Crosslinking Efficiency | ||
| Monomeric CaM | 30% | SDS-PAGE with densitometry |
| Monomeric Melittin | 25% | SDS-PAGE with densitometry |
| CaM-Melittin Crosslinked Complex | 45% | SDS-PAGE with densitometry |
| Mass Spectrometry Analysis | LC-MS/MS | |
| Identified Inter-protein Crosslinks | CaM (E83) - Melittin (K7) | |
| CaM (E11) - Melittin (K21) | ||
| CaM (D118) - Melittin (K23) | ||
| Identified Intra-protein Crosslinks (CaM) | E14 - K75 | |
| E87 - K148 |
Experimental Protocols
Materials
-
Calmodulin (CaM)
-
Melittin
-
This compound-NH2
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5[6]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis or desalting columns
Protocol: Crosslinking of Calmodulin and Melittin
-
Protein Preparation:
-
Dissolve calmodulin and melittin in Activation Buffer to a final concentration of 1 mg/mL each.
-
Equilibrate the protein solution to room temperature.
-
-
Activation of Carboxyl Groups:
-
Prepare a 100 mM solution of EDC in DMSO.
-
Prepare a 100 mM solution of NHS in DMSO.
-
Add the EDC and NHS solutions to the protein mixture to a final concentration of 2 mM and 5 mM, respectively.
-
Incubate the reaction for 15 minutes at room temperature.
-
-
Crosslinking Reaction:
-
Prepare a 50 mM solution of this compound-NH2 in Coupling Buffer.
-
Add the this compound-NH2 solution to the activated protein mixture to achieve a 20-fold molar excess of the crosslinker to the total protein.[8]
-
Adjust the pH of the reaction mixture to 7.5 with Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or 4 hours on ice.[7]
-
-
Quenching the Reaction:
-
Purification and Analysis:
-
Remove excess crosslinker and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.
-
Analyze the crosslinked products by SDS-PAGE to visualize the formation of the calmodulin-melittin complex.
-
For detailed analysis of crosslinked sites, the sample can be subjected to proteolytic digestion followed by LC-MS/MS analysis.[2][10]
-
Mandatory Visualization
Caption: Experimental workflow for crosslinking proteins with this compound-NH2.
Caption: Interaction and crosslinking of Calmodulin and Melittin.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Structures of calmodulin-melittin complexes show multiple binding modes lacking classical anchoring interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Structures of calmodulin–melittin complexes show multiple binding modes lacking classical anchoring interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in NH2-PEG7 Reactions
Welcome to the technical support center for NH2-PEG7 reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting and optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the reaction of this compound with a target molecule?
The primary reaction mechanism involves the nucleophilic attack of a primary amine (-NH2) on an electrophilic functional group. In the context of bioconjugation, this compound is often reacted with molecules containing N-hydroxysuccinimide (NHS) esters. The primary amine of the PEG reagent attacks the NHS ester, forming a stable amide bond and releasing the NHS leaving group. This reaction is most efficient at a slightly alkaline pH (7-9), where the primary amine is deprotonated and thus more nucleophilic.[1][2][3]
Q2: What are the most common causes of low yield in this compound conjugation reactions?
Low yields in this compound reactions can typically be attributed to one or more of the following factors:
-
Suboptimal Reaction pH: The pH of the reaction buffer is critical. If the pH is too low, the primary amine of the PEG will be protonated, reducing its nucleophilicity. If the pH is too high, the active ester on the target molecule can undergo hydrolysis.[3][4][5]
-
Hydrolysis of Reagents: NHS esters, commonly used to react with amines, are susceptible to hydrolysis, especially at higher pH values.[3] This hydrolysis competes with the desired amine reaction, consuming the active ester and reducing the yield of the conjugate.
-
Poor Reagent Quality: The purity of the this compound and the target molecule is crucial. Contaminants or degraded reagents can lead to side reactions or incomplete conversions.
-
Steric Hindrance: The accessibility of the reactive sites on both the this compound and the target molecule can impact reaction efficiency. A shorter PEG chain like PEG7 may experience less steric hindrance compared to longer chains.[6]
-
Inappropriate Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the this compound for reaction with the target molecule and should be avoided.[2][3]
-
Incorrect Molar Ratio of Reactants: An insufficient molar excess of one reagent over the other can lead to an incomplete reaction. The optimal ratio often needs to be determined empirically.[1]
Q3: How can I accurately determine the yield of my this compound reaction?
Determining the yield requires quantifying the amount of conjugated product formed relative to the starting materials. Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) can separate the PEGylated product from unreacted starting materials, allowing for quantification.[7][8]
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the products, confirming the successful conjugation and helping to quantify the extent of PEGylation.[8][9]
-
SDS-PAGE: For protein conjugations, SDS-PAGE can visualize the increase in molecular weight upon PEGylation. Densitometric analysis of the gel can provide a semi-quantitative measure of the yield.[9]
Troubleshooting Guide for Low Yield
This guide provides a structured approach to identifying and resolving common issues leading to low reaction yields.
Issue 1: Low or No Product Formation Detected
If your analysis shows little to no formation of the desired PEGylated product, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the pH of your reaction buffer. For NHS-ester chemistry, the optimal range is typically 7.2-8.5.[10] Perform small-scale test reactions at different pH values within this range to find the optimum for your specific system. |
| Hydrolysis of Active Ester | Prepare fresh solutions of your active ester immediately before use. If using a water-insoluble NHS ester, dissolve it in a water-miscible organic solvent like DMSO or DMF and add it to the aqueous reaction mixture.[3] Keep the final concentration of the organic solvent low (typically <10%). |
| Inactive Reagents | Check the expiration dates and storage conditions of your this compound and target molecule. If possible, verify the activity of the reagents through a simple, known reaction or by analytical methods like NMR or MS. |
| Presence of Competing Amines | Ensure your reaction buffer does not contain primary amines (e.g., Tris, glycine). Use buffers such as PBS, HEPES, or borate (B1201080) buffer.[2] |
Issue 2: Incomplete Reaction with Significant Starting Material Remaining
When the reaction proceeds but stalls, leaving a large amount of unreacted starting material, the following adjustments can be beneficial.
| Potential Cause | Recommended Solution |
| Suboptimal Molar Ratio | Systematically vary the molar ratio of this compound to your target molecule. An excess of the PEG reagent is often used to drive the reaction to completion. Start with a 3-5 fold molar excess and adjust as needed based on analytical results. |
| Insufficient Reaction Time | Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, TLC). The reaction may simply require a longer incubation period to reach completion. |
| Low Reaction Temperature | While many PEGylation reactions proceed at room temperature, gently increasing the temperature (e.g., to 37°C) can sometimes improve the reaction rate. However, be mindful that higher temperatures can also increase the rate of hydrolysis of NHS esters.[11] |
| Poor Solubility of Reagents | Ensure that both reactants are fully dissolved in the reaction buffer. If solubility is an issue, consider adding a small amount of a compatible organic co-solvent. |
Experimental Protocols
General Protocol for this compound Conjugation to an NHS-Ester Activated Molecule
This protocol provides a general starting point. Optimization will be required for specific applications.
-
Reagent Preparation:
-
Dissolve the NHS-ester activated molecule in a non-amine containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Dissolve the this compound in the same buffer. To facilitate handling, a stock solution in DMSO or DMF can be prepared.[2]
-
-
Reaction Setup:
-
Add the desired molar excess of the this compound solution to the solution of the NHS-ester activated molecule.
-
Mix gently and incubate at room temperature for 1-2 hours. Reaction time may need to be optimized.
-
-
Quenching the Reaction:
-
To stop the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 50 mM.[2] This will react with any remaining active esters.
-
-
Purification:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography, ion-exchange chromatography, or dialysis to remove unreacted PEG and quenching reagents.
-
-
Analysis:
-
Analyze the purified conjugate and reaction byproducts using HPLC, MS, or SDS-PAGE to determine the yield and purity.
-
Visual Guides
Below are diagrams to help visualize the experimental workflow and troubleshooting logic.
Caption: A typical experimental workflow for this compound conjugation reactions.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing pH conditions for NH2-PEG7 coupling to proteins
Technical Support Center: NH2-PEG7 Coupling to Proteins
Welcome to the technical support center for optimizing the coupling of amine-terminated polyethylene (B3416737) glycol (this compound) to proteins. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve efficient and reproducible PEGylation results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling this compound to a protein using EDC/NHS chemistry?
A1: The optimal pH depends on the specific step of the reaction. EDC/NHS chemistry involves two key stages, each with its own ideal pH range:
-
Activation Step: The activation of protein carboxyl groups (on aspartic or glutamic acid residues) with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[1][2]
-
Coupling Step: The subsequent reaction of the activated NHS-ester with the primary amine of this compound is most efficient at a physiological to slightly alkaline pH, generally in the range of 7.2-8.5 .[1][2][3] A common recommendation is to aim for a pH of 8.3-8.5, which provides a good balance between amine reactivity and the stability of the NHS-ester.[4][5][6]
Q2: Why is a two-step protocol with different pH values recommended for this reaction?
A2: A two-step protocol is highly recommended because it allows for the independent optimization of both the activation and coupling stages.[6] This approach generally leads to higher conjugation yields and minimizes potential side reactions. By performing the activation at an acidic pH and then raising the pH for the coupling step, you can maximize the formation of the amine-reactive NHS-ester while ensuring the primary amine of the PEG is sufficiently nucleophilic for the subsequent reaction.[6]
Q3: What are the best buffers to use for the activation and coupling steps?
A3: Buffer selection is critical to avoid interference with the reaction chemistry. It is essential to use buffers that do not contain primary amines or carboxylates.[1][2][7]
-
Activation Buffer (pH 4.5-6.0): 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer is the most commonly recommended choice.[2][6]
-
Coupling Buffer (pH 7.2-8.5): Amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, borate (B1201080) buffer, or carbonate-bicarbonate buffer are suitable options.[3][7]
Q4: What is NHS-ester hydrolysis, and how does pH affect it?
A4: NHS-ester hydrolysis is a competing reaction where the activated NHS-ester reacts with water, regenerating the original carboxylic acid and rendering it unable to couple with the this compound.[8] The rate of this hydrolysis is highly dependent on pH; it increases significantly as the pH becomes more alkaline.[3][8] This makes the NHS-ester intermediate less stable at the higher pH values required for efficient amine coupling, creating a trade-off that must be carefully managed.[8]
Q5: Can I perform the coupling reaction at a pH below 7.0?
A5: While the reaction can occur at a pH below 7.0, the efficiency is significantly reduced.[9] The primary amine of this compound needs to be in its deprotonated form (-NH2) to act as a nucleophile. The pKa of the epsilon-amino group of lysine (B10760008) is around 10.5.[8] At a lower pH, a larger fraction of the amine groups will be protonated (-NH3+), making them non-nucleophilic and thus slowing down the desired reaction.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Coupling Yield | Incorrect pH: The pH for either the activation or coupling step is outside the optimal range. | Verify the pH of your buffers before starting the reaction. For a two-step protocol, ensure the activation is performed at pH 4.5-6.0 and the coupling at pH 7.2-8.5.[1][2] |
| Hydrolysis of NHS-ester: There was a significant delay between the activation and coupling steps, or the coupling pH is too high. | Perform the coupling step immediately after the activation step.[1] Avoid excessively high pH for the coupling reaction; a pH of 8.3-8.5 is a good starting point.[4][5] | |
| Interfering Buffers: Use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates. | Use recommended buffers such as MES for activation and PBS, HEPES, or borate for coupling.[6][7] | |
| Inactive Reagents: EDC or NHS has been degraded due to improper storage or handling. | Store EDC and NHS desiccated at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare EDC solutions immediately before use as they are not stable.[2] | |
| Protein Precipitation during Reaction | High EDC Concentration: Excessive EDC can sometimes cause proteins to precipitate. | If you are using a large molar excess of EDC and observe precipitation, try reducing the concentration.[2] |
| Protein Instability: The change in pH or addition of reagents may be causing your protein to aggregate. | Ensure your protein is soluble and stable in the chosen reaction buffers. It may be necessary to perform a buffer exchange to ensure compatibility.[1][2] | |
| High Degree of PEGylation: Extensive modification of the protein surface can lead to insolubility. | Reduce the molar excess of the activated PEG linker in the reaction.[1] | |
| Non-Specific Modification | Reaction Conditions: While the primary targets are lysine residues and the N-terminus, other amino acids like tyrosine can sometimes be modified. | Strict control of pH can help to improve specificity. N-terminal modification can sometimes be favored at a slightly acidic pH (around 5), though this will be slower.[10] |
Quantitative Data: pH and NHS-Ester Stability
The stability of the amine-reactive NHS-ester is a critical factor in the success of the coupling reaction. The half-life of the NHS-ester decreases significantly as the pH increases, highlighting the importance of a timely coupling step after activation.
| pH | Temperature | Half-life of NHS-Ester |
| 7.0 | 0°C | 4-5 hours[3] |
| 8.0 | 4°C | 1 hour[11] |
| 8.6 | 4°C | 10 minutes[3][11] |
Experimental Protocols
Two-Step Protocol for Coupling this compound to Protein Carboxyl Groups
This protocol is recommended for achieving higher efficiency and better control over the conjugation reaction.
Materials:
-
Protein of interest
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
Step 1: Activation of Protein Carboxyl Groups (pH 6.0)
-
Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[1][2]
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. A 10 mg/mL stock solution is a common starting point.
-
Add the EDC solution to the protein solution, followed by the NHS/Sulfo-NHS solution. A 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/Sulfo-NHS over the protein is a good starting point for optimization.[1]
-
Incubate the reaction for 15-30 minutes at room temperature.
Step 2: Coupling of this compound (pH 7.2-7.5)
-
Immediately after activation, remove the excess EDC and byproducts by buffer exchanging the activated protein into the Coupling Buffer using a desalting column. This also serves to raise the pH for the coupling step.[12]
-
Dissolve the this compound in the Coupling Buffer.
-
Add the this compound solution to the activated protein solution. The molar ratio of this compound to the protein should be optimized for the specific application; a 10-20 fold molar excess is a reasonable starting point.[1]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.
-
Purify the PEGylated protein from excess PEG and reaction byproducts using an appropriate method such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Visualizations
Caption: Workflow for the two-step EDC/NHS coupling of this compound to a protein.
Caption: Troubleshooting workflow for low PEGylation yield.
Caption: Relationship between pH and key reaction efficiencies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: NH2-PEG7 Stability in Aqueous Buffers
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of NH2-PEG7 in aqueous buffers. By following these best practices, you can ensure the stability and reactivity of your PEGylated reagents for successful experiments.
Frequently Asked Questions (FAQs)
Q1: Is the primary amine group of this compound susceptible to hydrolysis in aqueous buffers?
A1: The term "hydrolysis" in the context of the terminal amine group (NH2) on an alkyl-PEG linker like this compound is a common misnomer. The carbon-nitrogen (C-N) single bond of a primary amine is chemically stable and does not undergo hydrolysis in typical aqueous buffer conditions (pH 4-9). The primary stability concerns are not the hydrolysis of the amine group itself, but rather its potential for other reactions and the degradation of the PEG backbone.
Q2: What are the main stability concerns for this compound in aqueous solutions?
A2: The main stability concerns are:
-
Oxidative degradation of the PEG backbone: Polyethylene glycol chains can be susceptible to oxidative degradation, especially in the presence of transition metal ions, oxygen, and light. This degradation can lead to chain cleavage and the formation of reactive impurities like aldehydes and formic acid.[1][2][3]
-
Reaction of the amine group with impurities: The reactive impurities generated from PEG degradation (e.g., formaldehyde) can react with the primary amine of this compound, leading to the formation of N-methylated or N-formylated adducts.[1][2] This effectively consumes the active amine groups.
-
Reaction with buffer components: Primary amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with this compound in conjugation reactions where the amine is the target functional group.[4][5][6][7]
Q3: How should I store solid this compound?
A3: Proper storage of the solid reagent is crucial for its long-term stability. The recommended storage conditions are summarized in the table below.
Q4: Can I pre-dissolve this compound and store it as a stock solution?
A4: It is highly recommended to prepare aqueous solutions of this compound fresh for each use. If a stock solution is necessary, it should be prepared in an anhydrous organic solvent like DMSO or DMF and stored under an inert atmosphere at -20°C or lower.[4][6][7] Aqueous stock solutions are not recommended for long-term storage due to the risk of oxidative degradation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no reactivity of this compound in a conjugation reaction. | 1. Use of an inappropriate buffer (e.g., Tris, glycine).2. Degradation of the this compound due to improper storage of the solid or solution.3. Presence of reactive impurities in the reaction mixture. | 1. Switch to a non-amine containing buffer such as PBS, HEPES, or borate (B1201080) buffer.[4][5][6][7]2. Always use freshly prepared aqueous solutions of this compound. Ensure the solid reagent has been stored correctly.3. Use high-purity water and reagents for your buffers. Consider degassing the buffer to remove dissolved oxygen. |
| Inconsistent experimental results between batches. | 1. Variation in the quality of the this compound reagent.2. Differences in the preparation and storage of this compound solutions. | 1. Source high-quality, monodisperse this compound from a reputable supplier.2. Standardize the protocol for preparing and using this compound solutions, including using fresh solutions for each experiment. |
| Precipitation of this compound in the buffer. | 1. The solubility of the specific this compound derivative may be limited in the chosen buffer.2. The concentration of the this compound solution is too high. | 1. Confirm the solubility of your this compound in the chosen buffer. Consider using a small amount of a co-solvent like DMSO or DMF if compatible with your experiment.2. Prepare a more dilute solution of this compound. |
Data Presentation: Recommended Storage and Buffer Conditions
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Recommendation | Rationale |
| Temperature | -20°C or lower[8][9][10] | Minimizes degradation reactions. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen)[8] | Protects against oxidation. |
| Moisture | Store with a desiccant in a tightly sealed container.[8] | Prevents moisture condensation upon removal from storage, which can affect stability. |
| Light | Protect from light.[8] | Light can accelerate oxidative degradation. |
Table 2: Recommended Buffer Systems for Using this compound in Aqueous Solutions
| Recommended Buffers | pH Range | Rationale |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Non-amine containing and commonly used in biological applications.[4][5][6] |
| HEPES | 7 - 8 | A non-amine containing buffer suitable for many biological reactions.[4][5] |
| Borate Buffer | 8 - 9 | A non-amine containing buffer, useful for reactions that require a slightly higher pH.[4][5][6][7] |
| Carbonate/Bicarbonate Buffer | 9 - 10 | Can be used for specific applications requiring a higher pH, but careful consideration of the stability of other reaction components is needed.[4][5][6][7] |
Table 3: Buffers to Avoid When Using this compound
| Buffers to Avoid | Reason |
| Tris (tris(hydroxymethyl)aminomethane) | Contains a primary amine that will compete in reactions targeting the amine group of the PEG.[4][5][6][7] |
| Glycine | Contains a primary amine and will interfere with conjugation reactions.[4][5][6][7] |
| Other primary amine-containing buffers | Will compete with the this compound for reaction with other molecules. |
Experimental Protocols
Protocol for Preparing and Using this compound in an Aqueous Buffer
-
Reagent Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.[5]
-
Buffer Preparation: Prepare your chosen non-amine containing buffer (e.g., PBS) using high-purity water and reagents. For sensitive applications, consider degassing the buffer by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Weighing the Reagent: In a clean, dry weighing vessel, quickly weigh the desired amount of this compound.
-
Dissolution: Immediately dissolve the weighed this compound in the prepared buffer to the desired final concentration. Ensure complete dissolution by gentle vortexing or pipetting.
-
Immediate Use: Use the freshly prepared this compound solution in your experiment without delay. Do not store aqueous solutions for extended periods.
-
Reaction Quenching: If applicable to your experimental design, quench the reaction using an appropriate reagent. For example, if this compound is used in a reaction with an NHS-ester, the reaction can be quenched by adding a small molecule amine like hydroxylamine (B1172632) or Tris.[4][6][7]
Mandatory Visualization
Caption: Workflow for handling this compound to prevent degradation.
References
- 1. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 9. NH2-PEG-NH2, Amine PEG from Biopharma PEG [biochempeg.com]
- 10. creativepegworks.com [creativepegworks.com]
Common side reactions with amine-reactive PEG linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amine-reactive PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using amine-reactive PEG linkers, especially NHS esters?
A1: The most prevalent side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester. This reaction competes with the desired amidation reaction with the primary amines on the target molecule.[1][2][3] The rate of hydrolysis is highly dependent on pH and temperature, increasing significantly under more alkaline conditions.[1][3][4][5][6] Other potential side reactions include:
-
Multi-PEGylation: Formation of di-, tri-, or higher-PEGylated species in addition to the desired mono-PEGylated product.[7][8] This occurs when multiple accessible amine groups on the protein react with the PEG linker.
-
Modification of other amino acid residues: While less common, NHS esters can react with other nucleophilic residues such as histidine, serine, threonine, and tyrosine, especially under certain conditions, leading to unintended and potentially unstable linkages.[3][9]
-
Protein Aggregation: The conjugation process can sometimes lead to changes in protein conformation, which may result in aggregation and precipitation.[2][4][10]
-
Formation of N-acylurea byproduct: When using carbodiimides like EDC to activate carboxylated PEGs for reaction with amines, a stable N-acylurea byproduct can form if the subsequent reaction with the amine is inefficient.[11]
Q2: How does pH affect the efficiency of PEGylation with NHS esters?
A2: pH is a critical parameter in PEGylation reactions involving NHS esters as it influences both the desired reaction with amines and the competing hydrolysis reaction.[1][12]
-
Amine Reactivity: The primary amine groups on proteins need to be in their unprotonated form (-NH2) to act as effective nucleophiles. This is favored at neutral to slightly basic pH, typically in the range of 7.0 to 8.5.[1][3]
-
NHS Ester Stability: NHS esters are more stable at acidic pH (3-6). As the pH increases, the rate of hydrolysis of the NHS ester also increases significantly.[1][9]
Therefore, the optimal pH for PEGylation is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is commonly used.[5][6]
Q3: What are the best practices for storing and handling amine-reactive PEG linkers?
A3: Amine-reactive PEG linkers, particularly those with NHS esters, are moisture-sensitive.[10][13][14][15][16] Proper storage and handling are crucial to maintain their reactivity.
-
Storage: Store the reagent at -20°C with a desiccant.[10][13][14][15][16]
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[10][13][14][15][16]
-
Solution Preparation: Dissolve the NHS-ester PEG immediately before use. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[13][14][15][16] Dissolve the reagent in a dry, aprotic organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[4][10]
Q4: Which buffers should I use for PEGylation reactions?
A4: It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the PEG linker.[11][13][17]
-
Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at a pH of 7.2 to 8.5 are commonly used.[5][6]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided in the reaction mixture.[11][13] However, they can be used to quench the reaction.[4][6]
Troubleshooting Guide
This guide addresses common issues encountered during PEGylation experiments with amine-reactive linkers.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low PEGylation Yield | 1. Hydrolysis of the activated PEG ester: The PEG-NHS ester has reacted with water instead of the target amine.[10] 2. Incorrect reaction buffer: The buffer contains primary amines (e.g., Tris) that compete with the target molecule.[11][13] 3. Inaccessible amine groups on the protein: The target amine groups on the protein are sterically hindered or buried within the protein structure.[10] 4. Inactive PEG reagent: The PEG linker has degraded due to improper storage or handling. | 1. Use freshly prepared or dissolved activated PEG. Prepare stock solutions in a dry, aprotic solvent like DMSO and add to the reaction buffer immediately before use.[10] Ensure the reaction pH is within the optimal range (7.2-8.5).[5][6] 2. Switch to a non-amine containing buffer such as PBS, borate, or carbonate buffer.[11] 3. Consider denaturing and refolding the protein to expose more amine groups, if the protein's activity can be recovered. Alternatively, use a longer PEG linker to overcome steric hindrance. 4. Always store the PEG reagent at -20°C with a desiccant and allow it to warm to room temperature before opening.[10][13][14][15][16] |
| High Polydispersity (Mixture of multiple PEGylated species) | 1. Molar ratio of activated PEG to protein is too high: An excess of the PEG linker leads to the modification of multiple amine sites.[10] 2. Multiple reactive sites on the protein have similar accessibility: Several lysine (B10760008) residues are equally available for reaction.[10] | 1. Systematically decrease the molar ratio of activated PEG to protein to favor mono-PEGylation.[10] 2. Optimize the reaction pH. Lowering the pH slightly can sometimes increase the selectivity for the more reactive N-terminal amine over lysine residues.[3] Consider site-directed mutagenesis to remove some of the reactive lysine residues if a specific site of PEGylation is desired. |
| Protein Aggregation/Precipitation | 1. Protein instability at the reaction pH or temperature: The chosen reaction conditions are denaturing the protein.[10] 2. High protein concentration: The protein molecules are too close to each other, promoting aggregation after modification.[10] 3. Alteration of protein surface charge: Neutralization of the positive charge of lysine residues upon PEGylation can lead to changes in solubility. | 1. Perform the reaction at a lower temperature (e.g., 4°C).[10] Screen different buffer conditions to find one that maintains protein stability. 2. Reduce the protein concentration in the reaction mixture.[10] 3. Include excipients like arginine or polysorbate in the reaction mixture to improve protein solubility.[2] |
Quantitative Data
The stability of the NHS ester is crucial for a successful PEGylation reaction. The following table summarizes the half-life of NHS ester hydrolysis at different pH values.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [4][5] |
| 7.4 | Not Specified | > 120 minutes | [12] |
| 8.0 | 4 | ~1 hour | [4] |
| 8.0 | 25 | 33.6 minutes (for SVA) | |
| 8.5 | Not Specified | 20 minutes (for P3-NHS) | [18][19] |
| 8.6 | 4 | 10 minutes | [4][6] |
| 9.0 | Not Specified | < 9 minutes | [12] |
Experimental Protocols
General Protocol for Protein PEGylation with an NHS-Ester PEG Linker
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, at a pH of 7.5.[4]
-
Protein Solution Preparation: Dissolve the protein to be PEGylated in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[4][16]
-
PEG Linker Solution Preparation: Immediately before use, dissolve the NHS-ester PEG linker in an anhydrous organic solvent such as DMSO or DMF to create a 10-20 mM stock solution.[4][14]
-
PEGylation Reaction: Add a 20- to 50-fold molar excess of the PEG linker solution to the protein solution while gently stirring.[4] The final concentration of the organic solvent should be less than 10% of the total reaction volume to avoid protein denaturation.[10][14]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4][14] The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes.[4]
-
Analysis and Purification: Analyze the PEGylated products using SDS-PAGE, western blotting, or size-exclusion chromatography (SEC).[4][7][20] Purify the desired PEGylated protein from unreacted protein and excess PEG linker using techniques like SEC or ion-exchange chromatography (IEC).[20]
Visualizations
Caption: A general experimental workflow for protein PEGylation.
Caption: Key reactions occurring during amine-reactive PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 8. (586p) Optimization of Protein Pegylation | AIChE [proceedings.aiche.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. confluore.com [confluore.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Purification of NH2-PEG7 Conjugated Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of NH2-PEG7 conjugated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugated proteins?
The primary challenge in purifying PEGylated proteins is the heterogeneity of the reaction mixture.[1][2] The conjugation reaction often results in a complex mixture containing:
-
Unreacted Protein: The original, unmodified protein.[1]
-
Unreacted this compound: Excess PEG reagent.[1]
-
Mono-PEGylated Protein: The desired product with a single PEG chain attached.
-
Multi-PEGylated Proteins: Proteins with multiple PEG chains attached (di-, tri-, etc.).[]
-
Positional Isomers: Mono-PEGylated proteins where the PEG chain is attached at different sites on the protein.[]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.[1]
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties used for fractionation.[1][4]
Q2: What are the most common methods for purifying this compound conjugated proteins?
The most widely used purification techniques for PEGylated proteins are based on chromatography, leveraging differences in molecular size, charge, and hydrophobicity.[1][5] These methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[1][]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation.[1][][6]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can alter the protein's surface hydrophobicity, enabling separation.[1][][7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity, often with high resolution, making it suitable for separating positional isomers.[1][][8]
Q3: How do I choose the best purification method for my this compound conjugated protein?
The choice of purification method depends on several factors, including the properties of your target protein, the nature of the impurities, the desired purity, and the scale of the purification.[1] A multi-step purification strategy is often necessary.[5][9]
A general workflow is presented below:
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
Impact of steric hindrance on NH2-PEG7 conjugation efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NH2-PEG7 conjugation. The information focuses on overcoming challenges related to steric hindrance and optimizing conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound conjugation?
A1: Steric hindrance occurs when the size and spatial arrangement of atoms or groups within a molecule impede a chemical reaction.[1] In this compound conjugation, this refers to the obstruction of the reactive amine group (NH2) on a target molecule by the bulky polyethylene (B3416737) glycol (PEG) chain, preventing or slowing down the formation of a stable conjugate. This can be a significant factor in achieving high conjugation efficiency.
Q2: How does the structure of the target molecule affect conjugation efficiency?
A2: The accessibility of the primary amine groups on the target molecule is crucial. Amines located in sterically crowded regions, such as within deep cavities or near bulky functional groups on the protein surface, will exhibit lower reactivity with the NHS-activated PEG reagent.[2] The tertiary structure of a protein can shield potential conjugation sites, reducing overall efficiency.
Q3: Can the length of the PEG chain impact conjugation efficiency?
A3: Yes, the length of the PEG chain is a critical factor. Longer PEG chains have a larger hydrodynamic volume, which can increase steric hindrance and potentially lower the conjugation efficiency, especially when targeting molecules with multiple, closely spaced amine groups.[3] However, some studies suggest that longer PEG chains can sometimes lead to better separation and purification of the final conjugate.
Q4: What is the optimal pH for this compound conjugation using NHS esters?
A4: The reaction of N-hydroxysuccinimide (NHS) esters with primary amines is highly pH-dependent. The optimal pH range is typically between 7.0 and 9.0.[1] At a lower pH, the primary amine is protonated, rendering it non-nucleophilic and thus unreactive. Conversely, at a pH higher than 9.0, the hydrolysis of the NHS ester becomes a significant competing reaction, which reduces the overall yield of the desired conjugate.
Q5: What are common causes of low conjugation yield?
A5: Low conjugation yield can be attributed to several factors:
-
Steric Hindrance: As discussed, the accessibility of the target amine group is a primary factor.
-
Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis, especially at high pH and in aqueous solutions. It is crucial to use freshly prepared reagents.[2]
-
Competing Nucleophiles: The presence of other primary amines in the reaction buffer (e.g., Tris buffer) will compete with the target molecule for the PEG reagent, thereby reducing the conjugation efficiency.[1]
-
Suboptimal pH: An incorrect reaction pH can either fail to deprotonate the target amine or lead to excessive hydrolysis of the NHS ester.
-
Low Reagent Concentration: Insufficient molar excess of the PEG reagent can result in incomplete conjugation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Steric Hindrance: The target amine group is inaccessible. | - Consider using a PEG reagent with a longer spacer arm to overcome steric barriers.- If possible, perform site-directed mutagenesis to move the target amine to a more accessible location.- Alter reaction conditions (e.g., pH, temperature) to induce minor conformational changes in the protein, potentially exposing the target site. Be cautious to avoid denaturation.[2] |
| Hydrolysis of PEG-NHS Ester: The reactive ester has been deactivated by water. | - Prepare the PEG-NHS ester solution immediately before use.- If dissolving in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous.- Minimize the time the PEG-NHS ester is in an aqueous solution before the addition of the target molecule. | |
| Incorrect Buffer Composition: The buffer contains competing primary amines (e.g., Tris, glycine). | - Exchange the buffer to a non-amine-containing buffer such as phosphate-buffered saline (PBS) at the appropriate pH.[1] | |
| Suboptimal pH: The reaction pH is too low or too high. | - Ensure the reaction buffer pH is within the optimal range of 7.0-9.0. Verify the pH of your buffer before starting the reaction. | |
| Protein Aggregation Post-Conjugation | High Degree of PEGylation: Too many PEG chains are attached to the protein, leading to insolubility. | - Reduce the molar excess of the PEG reagent in the reaction.- Optimize the reaction time to control the extent of PEGylation. Shorter reaction times may yield a lower degree of PEGylation. |
| Protein Instability: The reaction conditions (e.g., pH, temperature) are causing the protein to denature and aggregate. | - Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.- Screen different buffer conditions to find one that maintains the stability of your protein. | |
| High Polydispersity of the Final Product | Multiple Reactive Sites: The target protein has multiple accessible amine groups leading to a heterogeneous mixture of PEGylated species. | - To achieve a more homogeneous product, consider site-specific PEGylation strategies if possible.- Adjust the molar ratio of the PEG reagent to the protein. A lower molar ratio may favor mono-PEGylation. |
Data Presentation
Table 1: Representative Impact of PEG Chain Length on Conjugation Efficiency
| PEG Reagent | Molecular Weight (Da) | Molar Excess (PEG:Protein) | Reaction Time (hours) | Representative Conjugation Efficiency (%) |
| NH2-PEG3-NHS | ~300 | 20:1 | 2 | ~85% |
| This compound-NHS | ~475 | 20:1 | 2 | ~70% |
| NH2-PEG12-NHS | ~700 | 20:1 | 2 | ~55% |
| NH2-PEG24-NHS | ~1200 | 20:1 | 2 | ~40% |
Note: The values presented in this table are representative and intended to illustrate the general trend of decreasing conjugation efficiency with increasing PEG chain length due to steric hindrance. Actual results will vary depending on the specific protein, buffer conditions, and other experimental parameters.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein
-
Buffer Preparation: Prepare a non-amine-containing buffer, such as 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, at a pH of 7.4.
-
Protein Preparation:
-
Dissolve the protein in the prepared reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
-
PEG Reagent Preparation:
-
Allow the this compound-NHS ester to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Immediately before use, dissolve the this compound-NHS ester in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the dissolved this compound-NHS ester solution to the protein solution while gently stirring. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.
Mandatory Visualizations
Caption: Conceptual diagram of steric hindrance affecting conjugation.
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Troubleshooting Loss of Protein Activity After PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein activity loss following PEGylation.
Troubleshooting Guide: Step-by-Step Solutions for Inactive PEGylated Proteins
Problem 1: Significant Loss of Biological Activity After PEGylation
Initial Assessment: A substantial decrease in the specific activity of your PEGylated protein compared to the unmodified protein.
Possible Causes & Troubleshooting Steps:
-
Steric Hindrance at the Active Site: The attached PEG chain may be physically blocking the protein's active or binding site.[1]
-
Modification of Critical Residues: The PEGylation reaction may have modified amino acid residues essential for the protein's catalytic activity or binding.
-
Solution:
-
Site-Directed Mutagenesis: If the critical residues are known, mutate them to non-reactive amino acids and introduce a new reactive residue (like cysteine) at a non-essential site for controlled PEGylation.
-
pH Optimization: For amine-based PEGylation, lowering the pH can favor modification of the N-terminal α-amino group over lysine (B10760008) ε-amino groups, which might be critical for activity.
-
-
-
Conformational Changes: PEGylation can sometimes induce subtle changes in the protein's secondary or tertiary structure, leading to reduced activity.
-
Solution:
-
Vary PEG Size and Architecture: Experiment with different PEG molecular weights and structures (linear vs. branched). Smaller PEGs are less likely to cause significant conformational changes. Branched PEGs, while larger, may offer a more defined "umbrella-like" shielding, which can sometimes better preserve the native protein structure.[1]
-
Characterize Structural Changes: Use techniques like Circular Dichroism (CD) spectroscopy to assess the secondary and tertiary structure of the PEGylated protein compared to the native form.
-
-
Problem 2: Protein Aggregation During or After PEGylation
Initial Assessment: Visible precipitation, increased turbidity, or the presence of high molecular weight species in Size Exclusion Chromatography (SEC) analysis.
Possible Causes & Troubleshooting Steps:
-
Intermolecular Cross-linking: Use of bifunctional PEG reagents can lead to the cross-linking of multiple protein molecules.
-
Solution: Ensure you are using a monofunctional PEG derivative (e.g., mPEG). If a bifunctional PEG is required, optimize the reaction conditions to favor intramolecular conjugation (e.g., lower protein concentration).
-
-
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may be destabilizing the protein, leading to aggregation.
-
Solution:
-
Reaction Condition Screening: Perform small-scale screening experiments to optimize pH, temperature, and buffer components.
-
Use of Stabilizing Excipients: Add stabilizers such as sugars (sucrose, trehalose), polyols (sorbitol, glycerol), or amino acids (arginine, glycine) to the reaction buffer. Low concentrations of non-ionic surfactants (e.g., Polysorbate 20) can also prevent surface-induced aggregation.
-
-
-
High Protein Concentration: Increased proximity of protein molecules can promote aggregation.
-
Solution: Experiment with a range of protein concentrations to find the optimal balance between reaction efficiency and solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I observe a loss of activity after PEGylating my protein?
A1: The first step is to quantify the extent of activity loss and characterize the PEGylated product. Perform a reliable activity assay and use techniques like SDS-PAGE and Size Exclusion Chromatography (SEC) to confirm PEGylation and assess the purity and aggregation state of your conjugate. This will help you diagnose the potential cause of the problem.
Q2: How does the molecular weight of PEG affect protein activity?
A2: The molecular weight of PEG has a significant impact. While larger PEGs can provide better shielding from proteolysis and reduce immunogenicity, they also have a higher potential for causing steric hindrance and reducing activity. Conversely, smaller PEGs may have a lesser impact on activity but might not provide the desired pharmacokinetic benefits. It is crucial to test a range of PEG sizes to find the optimal balance for your specific protein.
Q3: What is the difference between random and site-specific PEGylation in terms of preserving protein activity?
A3: Random PEGylation, which typically targets primary amines (lysine residues and the N-terminus), can lead to a heterogeneous mixture of products with varying degrees and locations of PEGylation. This can result in a significant loss of activity if critical residues are modified. Site-specific PEGylation allows for the attachment of PEG at a predetermined location away from the active site, resulting in a homogeneous product with a higher retention of biological activity. Site-specific methods often yield conjugates that retain a much higher percentage of their original function.[1]
Q4: Can PEGylation affect the stability of my protein?
A4: Yes, PEGylation can affect protein stability in several ways. It can enhance stability by protecting the protein from proteolytic degradation and preventing aggregation. However, in some cases, the conjugation process itself or the presence of the PEG chain can destabilize the protein. The impact on stability is dependent on the protein, the PEG characteristics, and the site of attachment.
Q5: What analytical techniques are essential for troubleshooting PEGylation issues?
A5: A combination of analytical techniques is crucial:
-
SDS-PAGE: To visualize the increase in molecular weight and assess the degree of PEGylation.
-
Size Exclusion Chromatography (SEC): To separate and quantify the PEGylated protein, unreacted protein, and any aggregates.
-
Reverse Phase HPLC (RP-HPLC): To assess purity and potentially separate positional isomers.
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Mass Spectrometry (MS): To confirm the covalent attachment of PEG and determine the precise mass and degree of PEGylation.
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Activity Assays: To quantify the biological function of the PEGylated protein.
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Circular Dichroism (CD): To investigate potential changes in protein secondary and tertiary structure.
Data Presentation: Impact of PEGylation on Protein Activity
The following tables summarize quantitative data on how different PEGylation strategies can affect the residual activity of various proteins.
Table 1: Effect of PEG Molecular Weight on the In Vitro Activity of Trypsin
| PEG Molecular Weight (kDa) | Residual Activity at Room Temperature (%) | Residual Activity at 37°C (%) |
| 2 | 120% | 432% |
| 5 | 105% | 350% |
| 10 | 85% | 280% |
| 20 | 79% | 221% |
Data adapted from a study on the effects of polymer molecular weight on PEG-functionalized trypsin.[3]
Table 2: Comparison of Random vs. Site-Specific PEGylation on Protein Activity
| Protein | PEGylation Strategy | PEG Size (kDa) | Residual Activity (%) |
| Interferon α-2a | Random (Lysine) | 40 (branched) | 7% |
| Crisantaspase | Site-Specific (N-terminus) | 10 | Stable for 20 days (vs. 93% loss for native) |
| dAb-TNFα | Site-Specific (Cysteine) | - | ~90% |
Data compiled from multiple sources.[1][4][5]
Table 3: Effect of PEG Architecture on Enzyme Activity
| Enzyme | PEG Architecture | PEG Size (kDa) | Residual Activity (%) |
| Uricase | Linear | Same mass as branched | 2.5% |
| Uricase | Branched | Same mass as linear | 32% |
Data adapted from a review on peptide and protein PEGylation.[1]
Experimental Protocols
Size Exclusion Chromatography (SEC) for Analysis of PEGylated Proteins
Objective: To separate and quantify PEGylated protein conjugates, unreacted protein, and aggregates based on their hydrodynamic radius.
Materials:
-
HPLC system with a UV detector
-
SEC column with an appropriate molecular weight range (e.g., 10-600 kDa for many proteins)
-
Mobile Phase: Phosphate-buffered saline (PBS) or other suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.0)
-
Protein standards for column calibration (e.g., ferritin, albumin, myoglobin)
-
0.22 µm syringe filters
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved. This may take several column volumes.
-
Sample Preparation:
-
Filter the PEGylated protein sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the sample in the mobile phase to a concentration within the linear range of the detector.
-
-
Injection: Inject a defined volume of the prepared sample onto the column.
-
Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the absorbance at 280 nm (for proteins) or 220 nm.
-
Data Analysis:
-
Identify the peaks corresponding to aggregates (eluting first), the PEGylated protein, and the native protein (eluting last).
-
Integrate the peak areas to determine the relative amounts of each species.
-
If calibrated with protein standards, the apparent molecular weight of the species can be estimated.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
Objective: To assess the purity of the PEGylated protein and separate different PEGylated species based on hydrophobicity.
Materials:
-
HPLC system with a UV detector
-
C4 or C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
0.22 µm syringe filters
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation:
-
Dilute the PEGylated protein sample in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the bound proteins. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
Detection: Monitor the absorbance at 220 nm or 280 nm.
-
Data Analysis: Integrate the peak areas to determine the purity of the main PEGylated protein peak relative to any impurities or other species.
Bicinchoninic Acid (BCA) Assay for Protein Concentration
Objective: To determine the total protein concentration of the PEGylated sample.
Materials:
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Protein standard (e.g., Bovine Serum Albumin, BSA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
-
Incubator or water bath at 37°C
Procedure:
-
Prepare Standards: Prepare a series of protein standards of known concentrations (e.g., 0-2000 µg/mL) by diluting the BSA stock solution in the same buffer as your sample.
-
Prepare Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
Sample Preparation: Dilute your PEGylated protein sample to fall within the range of the standard curve.
-
Assay:
-
Pipette 25 µL of each standard and unknown sample into separate microplate wells.
-
Add 200 µL of the working reagent to each well.
-
Mix thoroughly on a plate shaker for 30 seconds.
-
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.
-
Calculation: Subtract the absorbance of the blank from all readings. Create a standard curve by plotting the absorbance of the standards versus their concentrations. Use the equation of the linear regression to calculate the concentration of your unknown sample, remembering to account for the dilution factor.
Visualizations
References
- 1. Site-Specific PEGylation of Therapeutic Proteins [mdpi.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Effects of polymer molecular weight on the size, activity, and stability of PEG-functionalized trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Controlling Degree of PEGylation
Welcome to the technical support center for controlling the degree of PEGylation. This guide provides detailed answers, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with amine-reactive PEG reagents.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind PEGylating a protein with an amine-reactive PEG?
PEGylation with an amine-reactive PEG, such as an N-hydroxysuccinimide (NHS) ester-activated PEG, involves the covalent attachment of PEG chains to primary amine groups on a target molecule.[1] In proteins, the most common sites for this reaction are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus.[2][3] The NHS ester group on the PEG is highly reactive towards these nucleophilic amines under mild pH conditions (typically pH 7-9), forming a stable and irreversible amide bond.[1][4]
Q2: What are the critical parameters that control the degree of PEGylation?
The number of PEG molecules attached per protein molecule (the degree of PEGylation) is influenced by several key reaction parameters. Careful optimization of these factors is crucial to achieve the desired outcome, whether it's mono-PEGylation or a specific level of multi-PEGylation.[3]
Key Controlling Factors:
-
Molar Ratio (PEG:Protein): This is one of the most critical factors. Increasing the molar excess of the PEG reagent generally leads to a higher degree of PEGylation.[3][5][6]
-
Reaction pH: The reaction rate is highly dependent on pH. Higher pH (e.g., 8.0-9.0) deprotonates the amine groups, making them more nucleophilic and accelerating the reaction. However, the rate of hydrolysis of the PEG-NHS ester also increases at higher pH, which can reduce efficiency.[7][8]
-
Reaction Time: The extent of PEGylation increases with reaction time. Reactions can be fast, sometimes reaching completion within minutes at high pH or taking several hours at neutral pH or lower temperatures.[7][9]
-
Temperature: Higher temperatures increase the reaction rate. However, protein stability must be considered, so reactions are often performed at room temperature or on ice (0-5°C) to preserve the protein's integrity.[9][10][11]
-
Protein Concentration: The concentration of the target protein can influence the reaction kinetics. More dilute protein solutions may require a higher molar excess of the PEG reagent to achieve the same degree of PEGylation.[10]
Q3: How do I confirm that my protein has been successfully PEGylated and determine the degree of PEGylation?
Several analytical techniques can be used to analyze the results of a PEGylation reaction.[12]
-
SDS-PAGE: This is the most common and straightforward method. PEGylated proteins will show a significant increase in apparent molecular weight, appearing as distinct bands higher up on the gel compared to the unmodified protein.[2] This allows for a qualitative assessment of mono-, di-, and multi-PEGylated species.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[12][13] Since PEGylation increases the size of the protein, PEGylated species will elute earlier than the un-PEGylated protein.[14]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides the most precise measurement of the molecular weight of the PEGylated protein.[12] The mass increase directly corresponds to the number of attached PEG molecules, allowing for an exact determination of the degree of PEGylation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantitatively determine the average number of PEG chains attached to a protein.[15]
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with NHS-Ester Activated PEG
This protocol provides a starting point for the PEGylation of a protein using an amine-reactive PEG-NHS ester. Optimization is essential for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4).[2] Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction. [10][16]
-
Amine-Reactive PEG-NHS Ester (e.g., mPEG-NHS).
-
Anhydrous, water-miscible solvent (e.g., DMSO or DMF) to dissolve the PEG reagent.[9][16]
-
Quenching buffer (e.g., 1 M Tris-HCl or 1 M glycine, pH 8.0) to stop the reaction.[2]
-
Dialysis or desalting columns for purification.[10]
Procedure:
-
Prepare Protein Solution: Dissolve the protein to a concentration of 1-10 mg/mL in 0.1 M PBS, pH 7.4. If the protein is in an incompatible buffer, perform a buffer exchange into PBS.[2][10]
-
Prepare PEG Solution: Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation, as the NHS ester is moisture-sensitive.[10][11] Immediately before use, prepare a 10 mM solution of the PEG-NHS ester by dissolving it in anhydrous DMSO or DMF.[16] Do not prepare stock solutions for storage, as the NHS-ester moiety readily hydrolyzes.[10][16]
-
Calculate Reagent Amount: Determine the volume of the PEG solution needed to achieve the desired molar excess over the protein (e.g., start with a 5-fold to 20-fold molar excess).[9][10]
-
Initiate Reaction: Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[16]
-
Incubate: Allow the reaction to proceed. Incubation conditions are a key variable for optimization. A common starting point is 1 hour at room temperature or 2-3 hours on ice (0-5°C).[9][11]
-
Quench Reaction: Stop the reaction by adding the quenching buffer. The primary amines in the quenching buffer will react with any remaining unreacted PEG-NHS ester.
-
Purify: Remove unreacted PEG and byproducts by dialysis or using a desalting column (gel filtration).[10]
-
Analyze: Characterize the purified product using SDS-PAGE, SEC, and/or Mass Spectrometry to determine the degree of PEGylation.[2]
Data Presentation
Table 1: Effect of Reaction Parameters on Degree of PEGylation
This table summarizes how changing key experimental parameters typically affects the outcome of the PEGylation reaction.
| Parameter | Low Setting | High Setting | Expected Impact on Degree of PEGylation | Key Considerations |
| PEG:Protein Molar Ratio | 1:1 - 5:1 | 10:1 - 50:1 | Higher ratio leads to a higher degree of PEGylation (more multi-PEGylated species).[3][5] | High excess can be costly and make purification more difficult. |
| pH | 7.0 - 7.5 | 8.0 - 9.0 | Higher pH increases reaction rate, favoring higher PEGylation.[7][17] | NHS-ester hydrolysis rate also increases significantly at high pH, reducing reagent availability.[7] |
| Temperature | 0 - 5 °C (On Ice) | 20 - 25 °C (RT) | Higher temperature increases reaction rate. | Must be balanced with the thermal stability of the target protein.[18] |
| Reaction Time | 30 - 60 minutes | 2 - 4 hours | Longer time allows the reaction to proceed further, increasing PEGylation.[9] | Risk of protein degradation or aggregation increases with time. Reaction may reach a plateau.[7] |
| Protein Concentration | < 1 mg/mL | > 5 mg/mL | Higher concentration can improve reaction efficiency. | High concentrations may lead to aggregation issues. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No PEGylation | 1. Inactive PEG Reagent: The PEG-NHS ester was hydrolyzed due to moisture exposure.[11] 2. Competing Amines: Reaction buffer contained primary amines (e.g., Tris, glycine).[10] 3. Low pH: Reaction pH was too low, resulting in protonated (unreactive) primary amines. | 1. Store PEG-NHS desiccated at -20°C. Allow the vial to warm to room temperature before opening. Prepare the PEG solution immediately before use.[9][11] 2. Perform buffer exchange into an amine-free buffer like PBS before the reaction.[16] 3. Increase the reaction pH to 7.5-8.5 to increase amine reactivity. |
| High Polydispersity (Too many multi-PEGylated species) | 1. High Molar Ratio: The PEG:protein molar ratio was too high.[3] 2. High pH / Long Reaction Time: Reaction conditions were too aggressive, driving the reaction past mono-PEGylation.[7] | 1. Reduce the molar ratio of PEG to protein. Perform a titration experiment to find the optimal ratio. 2. Lower the reaction pH (e.g., to 7.0-7.4) or shorten the incubation time. Consider reacting on ice to slow the reaction rate. |
| Protein Aggregation/Precipitation | 1. Solvent Effect: The organic solvent (DMSO/DMF) used to dissolve the PEG is destabilizing the protein. 2. Protein Instability: The protein is not stable under the chosen reaction conditions (pH, temperature). | 1. Minimize the volume of organic solvent added to the reaction (keep below 10%, ideally <5%). 2. Perform the reaction at a lower temperature (e.g., on ice). Ensure the reaction pH is within the protein's stability range. |
| Reduced Biological Activity | 1. Steric Hindrance: A PEG chain has attached at or near the protein's active site or binding interface, blocking its function.[2] | 1. Lower the degree of PEGylation by reducing the molar ratio or reaction time. 2. Alter the reaction pH. The reactivity of different lysine residues can vary with pH, potentially shifting PEGylation to less critical sites.[19] 3. Consider site-specific PEGylation strategies if random amine PEGylation proves problematic. |
Visualizations
Experimental Workflow
References
- 1. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. idosi.org [idosi.org]
- 5. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 7. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Protein PEGylation [jenkemusa.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 15. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates - Google Patents [patents.google.com]
Technical Support Center: Managing Immunogenicity of PEGylated Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with PEGylated proteins.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and why is it used?
A1: PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to a protein or peptide therapeutic.[1] This modification can enhance the therapeutic's pharmacokinetic and pharmacodynamic properties by:
-
Increasing half-life: PEGylation increases the hydrodynamic size of the molecule, reducing its clearance by the kidneys.[1][2]
-
Reducing immunogenicity: The PEG chains can mask immunogenic epitopes on the protein surface, shielding it from the host's immune system.[3][4]
-
Improving stability: PEGylation can protect the protein from proteolytic degradation.
-
Enhancing solubility: PEG is a hydrophilic polymer that can increase the solubility of the therapeutic agent.[3]
Q2: What causes an immune response to PEGylated proteins?
A2: While PEG itself is considered to have low immunogenicity, an immune response can be triggered against the PEG moiety, particularly when it is conjugated to a carrier molecule like a protein.[4][5] This can lead to the production of anti-PEG antibodies. The immune response can be influenced by both the properties of the PEGylated protein and patient-specific factors.
Q3: What are the clinical consequences of an immune response to PEGylated proteins?
A3: The presence of anti-PEG antibodies can have several clinical consequences, including:
-
Accelerated Blood Clearance (ABC): Anti-PEG antibodies, particularly IgM and IgG, can bind to the PEGylated protein, leading to its rapid removal from circulation, which reduces the therapeutic's efficacy.[5]
-
Hypersensitivity Reactions: In some cases, anti-PEG antibodies can trigger allergic reactions, ranging from mild to severe.[3]
-
Loss of Efficacy: By promoting rapid clearance and potentially neutralizing the therapeutic, anti-PEG antibodies can lead to a loss of the drug's effectiveness.[3]
Q4: What are pre-existing anti-PEG antibodies?
A4: Pre-existing anti-PEG antibodies are found in a significant portion of the healthy population, likely due to exposure to PEG in everyday products like cosmetics, food, and pharmaceuticals.[1] These pre-existing antibodies can impact the efficacy and safety of a PEGylated therapeutic upon the very first administration.
Troubleshooting Guides
Issue 1: High Levels of Anti-PEG Antibodies Detected in a Preclinical Study
| Potential Cause | Troubleshooting Step | Recommended Action |
| High Immunogenicity of the Protein Carrier | Evaluate the intrinsic immunogenicity of the unconjugated protein. | Consider protein engineering to remove immunogenic epitopes or using a less immunogenic carrier. |
| PEG Structure and Size | The molecular weight and structure (linear vs. branched) of PEG can influence immunogenicity. Higher molecular weight PEGs can be more immunogenic.[3] | Test different PEG architectures. Branched PEGs may offer better shielding of the protein surface.[6] |
| Conjugation Chemistry | The site and stability of PEG attachment can expose new epitopes. | Optimize the PEGylation process to achieve site-specific conjugation and a higher degree of PEGylation to better mask the protein surface.[7] |
| Formulation and Aggregation | Aggregates of the PEGylated protein can be highly immunogenic. | Analyze the formulation for aggregates using techniques like size-exclusion chromatography. Optimize the formulation to minimize aggregation. |
| Dosing Regimen | The dose and frequency of administration can impact the immune response.[4] | Experiment with different dosing schedules and routes of administration (e.g., intravenous vs. subcutaneous).[4] |
Issue 2: Inconsistent Results in Anti-PEG Antibody ELISA
| Potential Cause | Troubleshooting Step | Recommended Action |
| Matrix Effects | Components in the sample matrix (e.g., serum proteins) can interfere with the assay. | Optimize sample dilution and consider using a different blocking buffer. |
| Non-specific Binding | Antibodies in the sample may bind non-specifically to the plate or other assay components. | Increase the number of wash steps and optimize the concentration of the blocking agent. |
| Reagent Quality | Degradation of reagents (e.g., coating antigen, detection antibody) can lead to variability. | Use fresh reagents and ensure proper storage conditions. Validate each new lot of critical reagents. |
| Assay Protocol Variability | Inconsistent incubation times, temperatures, or washing procedures can introduce errors. | Strictly adhere to the validated protocol. Use automated plate washers for consistency. |
Data Summary
Table 1: Influence of PEG Molecular Weight on Anti-PEG IgM Response
| PEGylated Protein | PEG Molecular Weight (kDa) | Relative Anti-PEG IgM Response |
| PEG-BSA | 30 | Stronger |
| PEG-BSA | 5 | Weaker |
| PEG-Ovalbumin | 20 | Stronger |
| PEG-Ovalbumin | 2 | Weaker |
Source: Adapted from literature describing that higher molecular weight PEGs generally exhibit increased immunogenicity.[3]
Table 2: Comparison of Anti-PEG Antibody Detection Methods
| Assay Method | Principle | Sensitivity | Throughput | Key Advantages | Key Limitations |
| ELISA | Enzyme-linked immunosorbent assay | High | High | Cost-effective, widely available | Prone to matrix effects, semi-quantitative |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of binding | Very High | Low to Medium | Provides kinetic data (on/off rates) | Requires specialized equipment, can be expensive |
| Bead-Based Extraction | Capture of anti-PEG antibodies on magnetic beads followed by detection | High | Medium | Can remove interfering antibodies | Can be more complex than direct ELISA |
This table provides a general comparison. Specific performance characteristics can vary based on the assay design and reagents.
Experimental Protocols
Protocol 1: Indirect ELISA for Detection of Anti-PEG Antibodies
Materials:
-
96-well microtiter plates
-
PEGylated protein for coating (e.g., PEG-BSA)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples (test and control)
-
HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of PEG-BSA (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark until color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Protocol 2: Bead-Based Extraction of Anti-PEG Antibodies
Materials:
-
Biotinylated PEG
-
Streptavidin-coated magnetic beads
-
Serum samples
-
Wash buffers
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer
-
ELISA reagents for detection
Procedure:
-
Bead Preparation: Incubate streptavidin-coated magnetic beads with biotinylated PEG to create PEG-coated beads. Wash the beads to remove unbound PEG.
-
Antibody Capture: Incubate the PEG-coated beads with serum samples to allow anti-PEG antibodies to bind.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Add elution buffer to the beads to dissociate the bound anti-PEG antibodies.
-
Neutralization: Transfer the eluate containing the anti-PEG antibodies to a new tube and neutralize the pH with neutralization buffer.
-
Detection: Quantify the extracted anti-PEG antibodies using an ELISA as described in Protocol 1.
Visualizations
Caption: T-cell dependent B-cell activation pathway for anti-PEG antibody production.
Caption: Workflow for immunogenicity assessment of PEGylated proteins.
Caption: Logical relationship for troubleshooting high immunogenicity.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Characterizing NH2-PEG7 Conjugates: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the precise characterization of NH2-PEG7 conjugates is critical for ensuring product quality, safety, and efficacy. The covalent attachment of a discrete polyethylene (B3416737) glycol (dPEG®) moiety, such as a seven-unit amino-PEG, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Unlike traditional polydisperse PEGs, dPEG® reagents are single molecular weight compounds, which simplifies analysis and leads to more homogeneous conjugates.[1] This guide provides a comparative overview of the primary analytical methods used to characterize this compound conjugates, complete with experimental data, detailed protocols, and workflow diagrams to aid in method selection and implementation.
Key Analytical Techniques for this compound Conjugate Characterization
The primary analytical techniques for characterizing this compound conjugates include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and provides complementary information regarding the identity, purity, and degree of PEGylation of the conjugate.
Mass Spectrometry (MS) is a powerful tool for the precise mass determination of the this compound conjugate and for identifying the degree of PEGylation.[2] Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed, often coupled with liquid chromatography (LC-MS) for prior separation of the conjugate from unreacted species.[2][3] Due to the discrete nature of the this compound moiety, the resulting mass spectra are significantly less complex than those of traditional PEGylated molecules, allowing for unambiguous determination of the number of attached dPEG® units.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is a quantitative method for determining the degree of PEGylation.[4][5] ¹H NMR is particularly useful for quantifying the number of PEG units attached to a molecule by comparing the integral of the characteristic PEG protons to that of a known proton signal on the parent molecule.[5] This technique is non-destructive and can provide insights into the overall structure and conformation of the conjugate in solution.[6]
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity and heterogeneity of this compound conjugates.[4] Reversed-phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are two commonly used modes. RP-HPLC separates molecules based on hydrophobicity, allowing for the separation of the PEGylated conjugate from the unconjugated molecule and excess PEG reagent.[7] SEC separates molecules based on their hydrodynamic radius, which is useful for analyzing the size and aggregation state of the conjugate.[8]
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on the specific information required. The following table summarizes the key performance characteristics of MS, NMR, and HPLC for the characterization of this compound conjugates.
| Parameter | Mass Spectrometry (LC-MS) | NMR Spectroscopy (¹H NMR) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Molecular weight, Degree of PEGylation, Purity | Degree of PEGylation, Structural confirmation, Purity | Purity, Heterogeneity, Quantification of components |
| Sample Requirement | Low (picomole to femtomole) | High (micromole to nanomole) | Low to moderate (nanogram to microgram) |
| Resolution | High (can resolve single PEG unit additions) | Moderate (can be limited by signal overlap) | High (excellent for separating reaction components) |
| Quantification | Semi-quantitative (relative abundance) to quantitative (with standards) | Highly quantitative | Highly quantitative (with appropriate detector and standards) |
| Throughput | High (with autosampler) | Low to moderate | High (with autosampler) |
| Strengths | High sensitivity and specificity for mass determination.[9] | Non-destructive, provides detailed structural information.[4] | Robust, versatile for purity assessment and quantification.[4] |
| Limitations | Ionization suppression effects can impact quantification. | Lower sensitivity compared to MS, requires higher sample concentration.[10] | Indirect characterization, requires reference standards for identification. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide outlines of typical experimental protocols for the characterization of an this compound conjugate of a model protein.
Mass Spectrometry (LC-MS) Protocol for Degree of PEGylation
This protocol outlines the characterization of an this compound-modified protein using reverse-phase liquid chromatography coupled with mass spectrometry.
1. Sample Preparation:
-
Dissolve the this compound conjugated protein in a suitable buffer, such as 10 mM ammonium (B1175870) acetate.[3]
-
The typical concentration for LC-MS analysis is in the range of 0.1-1 mg/mL.
2. LC-MS System and Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase column suitable for protein separation (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
MS Detector: An electrospray ionization mass spectrometer (ESI-MS).
-
MS Analysis: Acquire data in positive ion mode over a mass range appropriate for the expected conjugate masses.
3. Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein and its PEGylated forms.
-
Determine the number of attached this compound units by calculating the mass difference between the unmodified and modified protein peaks.
-
The degree of PEGylation (DoP) can be calculated as the average number of PEG units per protein molecule.
NMR Spectroscopy Protocol for Determining Degree of PEGylation
This protocol describes the use of ¹H NMR to quantify the degree of PEGylation of a protein.
1. Sample Preparation:
-
Lyophilize the purified this compound conjugate to remove any residual solvents.
-
Dissolve a known amount of the conjugate (typically 1-5 mg) in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
Add a known quantity of an internal standard with a distinct NMR signal (e.g., trimethylsilyl (B98337) propionate, TMSP) for precise quantification.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiment: A standard one-dimensional ¹H NMR experiment.
-
Parameters:
-
Sufficient number of scans to achieve a good signal-to-noise ratio.
-
A relaxation delay of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Solvent suppression techniques may be necessary to suppress the residual H₂O signal.
-
3. Data Analysis:
-
Integrate the characteristic signal of the PEG ethylene (B1197577) glycol protons (typically a sharp singlet around 3.6 ppm).
-
Integrate a well-resolved signal from the unmodified protein.
-
Calculate the degree of PEGylation by comparing the ratio of the integrals of the PEG signal and the protein signal, taking into account the number of protons contributing to each signal.
HPLC Protocol for Purity Assessment
This protocol details the use of reversed-phase HPLC for analyzing the purity of an this compound conjugate.
1. Sample Preparation:
-
Prepare a stock solution of the this compound conjugate in an appropriate solvent (e.g., water or a low-concentration buffer) at a concentration of approximately 1 mg/mL.
-
Prepare solutions of the unconjugated protein and the this compound reagent as standards.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient tailored to resolve the unconjugated protein, the PEGylated product, and the free PEG reagent. A typical gradient might run from 10% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the protein absorbs (e.g., 280 nm). If the PEG reagent lacks a chromophore, a detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used.[8]
3. Data Analysis:
-
Identify the peaks corresponding to the unconjugated protein, the this compound conjugate, and any impurities by comparing their retention times to the standards.
-
Calculate the purity of the conjugate by determining the peak area percentage of the desired product relative to the total area of all peaks in the chromatogram.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical characterization of this compound conjugates.
By employing a combination of these powerful analytical techniques, researchers can gain a comprehensive understanding of their this compound conjugates, ensuring the development of well-characterized and high-quality biotherapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. enovatia.com [enovatia.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
A Researcher's Guide to Analyzing NH2-PEG7 Reaction Products: A Comparative Look at HPLC-SEC and Alternative Methods
For researchers and drug development professionals working with PEGylated molecules, the precise analysis of reaction products is critical to ensure the efficacy, safety, and quality of the final product. When using amine-reactive polyethylene (B3416737) glycol linkers like NH2-PEG7, it is essential to characterize the resulting conjugates and quantify unreacted starting materials. High-Performance Liquid Chromatography with Size-Exclusion Chromatography (HPLC-SEC) has emerged as a cornerstone technique for this purpose. This guide provides a comprehensive comparison of HPLC-SEC with other analytical methods, supported by experimental data and detailed protocols, to aid in selecting the optimal analytical strategy.
The Power of HPLC-SEC in PEGylation Analysis
HPLC-SEC separates molecules based on their hydrodynamic volume in solution.[1][2] This technique is particularly well-suited for analyzing PEGylation reactions as it can effectively distinguish between the high molecular weight PEGylated protein, the native protein, and smaller unreacted PEG reagents.[1][3] The primary advantage of SEC is its ability to provide information on the degree of PEGylation by observing the increase in molecular weight.[3]
However, a significant challenge in analyzing PEG and its derivatives is the lack of a strong chromophore, making detection by standard UV-Vis detectors difficult.[4][5] To overcome this, HPLC-SEC systems are often coupled with universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Refractive Index Detectors (RID) that do not rely on the analyte's optical properties.[4][5][6][]
Comparative Analysis: HPLC-SEC vs. Other Techniques
While HPLC-SEC is a powerful tool, a multi-faceted analytical approach is often necessary for a complete characterization of this compound reaction products. The following table summarizes the performance of HPLC-SEC in comparison to other common analytical techniques.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application in this compound Analysis |
| HPLC-SEC | Separation based on hydrodynamic volume | - Effective for separating species of different molecular weights (e.g., mono-, di-PEGylated proteins from native protein).[3]- Can be used to monitor the degree of PEGylation.[3]- Mild separation conditions preserve protein structure. | - Limited resolution for species with similar hydrodynamic radii.[6]- PEG lacks a strong chromophore, requiring specialized detectors (CAD, ELSD, RID).[4][5][] | - Quantifying the extent of PEGylation.- Detecting aggregation.[1][8]- Separating PEGylated conjugates from unreacted protein and free PEG.[9] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | - High resolution for separating isomers and closely related species.- Compatible with mass spectrometry (MS). | - Can denature proteins, leading to loss of structural information.- PEG itself can interact with the stationary phase, causing peak broadening. | - Resolving different positional isomers of PEGylated proteins.- Purity analysis of the final conjugate. |
| Ion-Exchange Chromatography (IEX) | Separation based on charge | - Can separate isoforms of PEGylated proteins with different numbers of attached PEG chains, as PEGylation can mask charged residues.[3][] | - Requires careful optimization of buffer pH and ionic strength. | - Separating mono-, di-, and poly-PEGylated species.[3]- Charge variant analysis. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Measurement of mass-to-charge ratio | - Provides accurate molecular weight information.- Can determine the exact number of PEG units attached to the protein. | - Can be less quantitative than HPLC methods.- Signal can be suppressed for heterogeneous samples. | - Confirming the molecular weight of PEGylated conjugates.- Determining the degree of PEGylation. |
| Two-Dimensional Liquid Chromatography (2D-LC) | Combines two different HPLC modes (e.g., SEC and RP-HPLC) | - Significantly increased peak capacity and resolution.[4][5]- Allows for comprehensive characterization in a single analysis.[4] | - Complex setup and method development. | - In-depth analysis of complex reaction mixtures, separating PEGylated proteins by size in the first dimension and then by hydrophobicity in the second.[4][5] |
Experimental Protocols
Below are representative experimental protocols for the analysis of this compound reaction products using HPLC-SEC and a comparative technique, RP-HPLC.
Protocol 1: HPLC-SEC for Analysis of a PEGylated Protein
This protocol is adapted from methodologies described for the analysis of PEGylated biopharmaceuticals.[1][3]
-
Objective: To separate and quantify the PEGylated protein, unreacted native protein, and free this compound.
-
Instrumentation:
-
HPLC system with a biocompatible pump and autosampler.
-
Size-Exclusion Chromatography column (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm).[1]
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal detection, and a UV detector (280 nm) for protein detection.
-
-
Reagents:
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Sample: this compound reaction mixture containing the PEGylated protein, native protein, and excess PEG linker, diluted in the mobile phase.
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10-20 µL of the sample.
-
Run the analysis isocratically for a sufficient time to allow all components to elute (typically 15-20 minutes).
-
Monitor the elution profile using both the UV (280 nm) and CAD/ELSD detectors. The PEGylated protein will elute first, followed by the native protein, and finally the free this compound.
-
Quantify the different species by integrating the peak areas from the CAD/ELSD chromatogram. The UV chromatogram can be used to confirm the identity of the protein-containing peaks.
-
Protocol 2: RP-HPLC for High-Resolution Separation
This protocol provides a general framework for separating PEGylated species based on hydrophobicity.
-
Objective: To resolve different PEGylated isoforms that may not be separated by SEC.
-
Instrumentation:
-
HPLC system with a binary pump for gradient elution.
-
Reversed-Phase column (e.g., C4 or C8, 300 Å pore size).
-
Detectors: UV (280 nm) and ELSD.
-
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Sample: Purified PEGylated protein fraction from SEC.
-
-
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the sample.
-
Apply a linear gradient of increasing Mobile Phase B to elute the bound proteins. A typical gradient might be from 5% to 95% B over 30 minutes.
-
Monitor the elution with both UV and ELSD detectors.
-
Different positional isomers or species with minor differences in PEGylation will be resolved based on their varying hydrophobicity.
-
Visualizing the Workflow and Comparisons
To better illustrate the analytical process and the relationship between different techniques, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for analyzing this compound reaction products using HPLC-SEC.
Caption: Relationship between HPLC-SEC and other analytical techniques for PEGylation analysis.
Conclusion
The analysis of this compound reaction products requires robust and reliable analytical methods. HPLC-SEC stands out as a primary technique for separating and quantifying PEGylated conjugates based on size. Its effectiveness is significantly enhanced when paired with universal detectors like CAD or ELSD. For a comprehensive understanding of the reaction products, including isomeric purity and precise molecular weight determination, a multi-modal approach incorporating orthogonal techniques such as RP-HPLC, IEX, and MALDI-TOF MS is highly recommended. For complex mixtures, the enhanced resolution offered by 2D-LC can provide invaluable insights. By selecting the appropriate combination of these methods, researchers can ensure the thorough characterization of their PEGylated products, a critical step in the development of novel biotherapeutics.
References
- 1. agilent.com [agilent.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 8. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Analysis of NH2-PEG7 Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NH2-PEG7 labeling for quantitative peptide analysis by mass spectrometry against common alternative methods, namely isobaric tagging (e.g., TMT) and label-free quantification. Supporting experimental protocols and data interpretation principles are detailed to assist researchers in selecting the optimal strategy for their specific needs.
Introduction to Peptide Labeling for Quantitative Mass Spectrometry
Quantitative proteomics relies on the accurate measurement of peptide abundance across different samples. Chemical labeling introduces a tag onto peptides, which facilitates their detection and quantification by mass spectrometry. This compound-NHS ester is an amine-reactive reagent that covalently attaches a polyethylene (B3416737) glycol (PEG) chain of seven ethylene (B1197577) glycol units to the N-terminus of a peptide and to the side chain of lysine (B10760008) residues. This modification can be used for quantitative analysis by comparing the signal intensities of the PEGylated peptides in the mass spectrometer.
The choice of a labeling strategy has significant implications for experimental design, data analysis, and the biological questions that can be addressed. This guide compares the performance of this compound labeling with two widely adopted quantitative proteomics techniques: Tandem Mass Tags (TMT), a form of isobaric labeling, and label-free quantification.
Comparison of Quantitative Proteomics Strategies
The selection of a quantification method depends on factors such as the desired level of multiplexing, quantitative accuracy, sample type, and cost. Below is a comparative overview of this compound labeling, TMT, and label-free approaches.
| Feature | This compound Labeling | Isobaric Tagging (e.g., TMT) | Label-Free Quantification |
| Principle | MS1-based quantification of peptides labeled with a fixed mass tag. | MS2/MS3-based quantification using reporter ions from isobaric tags. | MS1-based quantification of unlabeled peptide peak intensities or spectral counting. |
| Multiplexing | Limited to comparisons of a few samples in separate runs. | High (up to 18-plex with TMTpro™).[1][2] | Theoretically unlimited, but practically limited by instrument time and data complexity.[3] |
| Quantitative Accuracy | Good; based on precursor ion intensity. Susceptible to co-eluting interference. | Good; reporter ion quantification can be affected by ratio compression.[1] | Can be highly accurate with high-resolution MS; requires robust data alignment and normalization.[4] |
| Sample Type | Applicable to any protein sample after digestion. | Applicable to any protein sample after digestion. | Applicable to any protein sample after digestion.[3] |
| Reagent Cost | Moderate. | High. | None. |
| Workflow Complexity | Relatively simple labeling step. | Multi-step labeling and sample pooling. | Simpler sample preparation, but more complex data analysis.[4] |
| Advantages | Improves peptide solubility and can reduce immunogenicity.[5][6] | High multiplexing capacity, reducing instrument time per sample. | Cost-effective and straightforward sample preparation.[3] |
| Disadvantages | Limited multiplexing, potential for altered peptide fragmentation.[7] | Reagent cost, potential for ratio compression, and underestimation of fold changes. | Requires highly reproducible chromatography and is sensitive to run-to-run variation.[8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful quantitative proteomics experiments.
Protocol 1: this compound-NHS Ester Labeling of Peptides
This protocol outlines the steps for labeling tryptic peptides with an amine-reactive this compound-NHS ester.
Materials:
-
Lyophilized tryptic peptides
-
This compound-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M HEPES buffer, pH 8.5
-
C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometry-grade solvents (acetonitrile, water, formic acid)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized peptide digest in 100 µL of 100 mM HEPES buffer (pH 8.5).
-
Labeling Reagent Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 20-fold molar excess of the this compound-NHS ester solution to the peptide solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Quenching: Add 5% hydroxylamine to the reaction to a final concentration of 0.5% (v/v) and incubate for 15 minutes to quench the reaction.
-
Sample Cleanup: Acidify the sample with formic acid to a pH of <3. Desalt and remove excess labeling reagent using a C18 SPE cartridge according to the manufacturer's instructions.
-
Sample Concentration: Lyophilize the desalted, labeled peptides and store at -80°C until LC-MS/MS analysis.
Protocol 2: Mass Spectrometry Analysis of this compound Labeled Peptides
Instrumentation:
-
High-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 2 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
-
Gradient: A linear gradient from 2% to 40% mobile phase B over 60-120 minutes.
-
Flow Rate: 300 nL/min.
-
MS1 Scan: 350-1500 m/z range with a resolution of 60,000.
-
MS2 Method: Data-dependent acquisition (DDA) of the top 10-20 most intense precursor ions.
-
Fragmentation: Higher-energy collisional dissociation (HCD) with a normalized collision energy of 28-30%.
-
Dynamic Exclusion: Enabled for 30 seconds to prevent repeated fragmentation of the same precursor.
Data Analysis and Visualization
Data Analysis Workflow
The analysis of mass spectrometry data from different quantitative strategies requires distinct computational workflows.
Caption: Comparative data analysis workflows for different quantitative proteomics methods.
Expected Fragmentation Pattern of this compound Labeled Peptides
The covalent attachment of the this compound tag to the N-terminus and lysine residues will add a specific mass to the peptide and its fragments. During MS/MS analysis, the peptide backbone will fragment, primarily producing b- and y-ions. The PEG chain itself is relatively labile and can also fragment, leading to characteristic neutral losses of ethylene glycol units (44 Da).
Caption: Expected fragmentation pathways for an this compound labeled peptide in HCD.
Conclusion
The choice of a quantitative proteomics strategy is a critical decision in experimental design. This compound labeling offers a straightforward method for modifying peptides, which can be advantageous for improving their analytical characteristics. Its primary mode of quantification is at the MS1 level, which is simple and direct. However, for studies requiring high-throughput analysis of multiple samples, isobaric tagging methods like TMT provide a significant advantage in terms of multiplexing. Label-free quantification remains the most cost-effective approach and is well-suited for large-scale studies where run-to-run variability can be well-controlled.
Researchers should carefully consider the specific goals of their study, available instrumentation, and budget when selecting the most appropriate method for peptide quantification. This guide provides the foundational information to make an informed decision between this compound labeling and other prevalent techniques in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 5. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 8. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
A Comparative Guide to NH2-PEG7 and SMCC Linkers for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The choice of linker profoundly influences the ADC's stability, pharmacokinetics, efficacy, and therapeutic index. This guide provides an objective comparison of two commonly employed linker strategies: the hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, specifically exemplified by a discrete NH2-PEG7 linker, and the conventional non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
This comparison is supported by experimental data from studies on short-chain PEG linkers and SMCC, providing a clear overview of their respective advantages and disadvantages in ADC development.
Executive Summary
Both this compound and SMCC are heterobifunctional linkers enabling the conjugation of antibodies to payloads. However, they differ significantly in their physicochemical properties, which in turn dictates their impact on the performance of the resulting ADC.
-
This compound Linker: As a PEGylated linker, this compound introduces hydrophilicity to the ADC. This can mitigate aggregation, improve solubility, and lead to more favorable pharmacokinetic profiles, including a longer plasma half-life. The PEG spacer also provides steric hindrance, which can be beneficial in certain ADC designs.
-
SMCC Linker: SMCC is a classic non-cleavable linker known for its high stability in systemic circulation. It forms a stable thioether bond with the payload, minimizing premature drug release. However, its hydrophobic nature can contribute to ADC aggregation, potentially leading to faster clearance and reduced efficacy.
The selection between these two linkers is a strategic decision that depends on the specific characteristics of the antibody, the payload, and the desired therapeutic outcome.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize key performance parameters of ADCs constructed with PEGylated linkers versus the non-PEGylated SMCC linker. It is important to note that direct head-to-head experimental data for an this compound linker specifically was not available in the cited literature. The data presented for the PEG linker is a synthesis from studies using various short-chain PEG linkers (e.g., PEG4, PEG8, PEG12) and is intended to be representative of the general properties conferred by a short, discrete PEG chain like PEG7.
Table 1: Physicochemical Properties and In Vitro Stability
| Property | This compound Linker (Representative) | SMCC Linker | Rationale |
| Hydrophilicity | High | Low | The ethylene (B1197577) glycol units in the PEG chain increase water solubility.[1][2] |
| Aggregation Propensity | Lower | Higher | The hydrophilic PEG chain creates a hydration shell, reducing intermolecular hydrophobic interactions that can lead to aggregation, especially with hydrophobic payloads.[2] |
| In Vitro Plasma Stability | High | High | Both linker types form stable covalent bonds. The amide bond formed from the amine-reactive end of the PEG linker and the thioether bond from the maleimide (B117702) of SMCC are both highly stable in plasma.[1] |
Table 2: In Vitro Cytotoxicity
| Linker Type | ADC Example | Cell Line | IC50 (nM) | Reference |
| SMCC | ZHER2-SMCC-MMAE | NCI-N87 | ~1.5 | [3] |
| PEG (4kDa) | ZHER2-PEG4K-MMAE | NCI-N87 | ~6.75 | [3] |
| PEG (10kDa) | ZHER2-PEG10K-MMAE | NCI-N87 | ~33.75 | [3] |
| SMCC | Anti-EpCAM-DM1 | Various | 5-100 fold less active than CX (a peptide linker) in some cell lines | [4] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. The data suggests that while PEGylation can sometimes lead to a slight decrease in in vitro potency, the overall efficacy is often enhanced in vivo.
Table 3: Pharmacokinetics and In Vivo Efficacy
| Parameter | This compound Linker (Representative) | SMCC Linker | Rationale |
| Plasma Half-life (t½) | Longer | Shorter | The hydrophilic PEG chain reduces non-specific interactions and clearance by the reticuloendothelial system.[1] |
| Clearance (CL) | Lower | Higher | Reduced non-specific uptake and aggregation lead to lower clearance rates for PEGylated ADCs.[1] |
| Area Under the Curve (AUC) | Higher | Lower | A longer half-life and lower clearance result in greater overall drug exposure.[1] |
| In Vivo Efficacy | Potentially Higher | Variable | Enhanced tumor accumulation due to improved pharmacokinetics can lead to better in vivo antitumor activity.[1][5] |
| Therapeutic Index | Potentially Wider | Narrower | Improved pharmacokinetics and potentially reduced off-target toxicity can contribute to a wider therapeutic window.[1] |
Signaling Pathways and Experimental Workflows
Linker Chemistry and Conjugation Pathway
General Experimental Workflow for ADC Comparison
Experimental Protocols
Protocol 1: ADC Conjugation with SMCC Linker
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Thiol-containing payload
-
Desalting columns
-
Reaction buffers (e.g., phosphate (B84403) buffer)
Procedure:
-
Antibody Preparation:
-
Prepare the mAb at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
-
SMCC Activation of Antibody:
-
Immediately before use, dissolve SMCC in DMSO to a concentration of 10-20 mM.
-
Add a 10- to 50-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column equilibrated with a reaction buffer suitable for the subsequent thiol reaction (e.g., PBS, pH 6.5-7.5).
-
-
Payload Conjugation:
-
Dissolve the thiol-containing payload in a compatible solvent (e.g., DMSO).
-
Add the payload solution to the maleimide-activated antibody solution. A typical molar ratio is 1.5-5 moles of payload per mole of maleimide groups on the antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.
-
-
Characterization:
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and in vitro activity.
-
Protocol 2: ADC Conjugation with this compound-NHS Ester Linker
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
This compound-NHS Ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Payload with a reactive group for amine coupling (e.g., NHS ester or carboxylic acid for EDC/NHS chemistry)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) if using a carboxylated payload
-
Desalting columns
-
Reaction buffers (e.g., phosphate buffer, MES buffer)
Procedure:
-
Antibody Modification with this compound-NHS Ester:
-
Prepare the mAb at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Immediately before use, dissolve the this compound-NHS Ester in DMSO to a concentration of 10-20 mM.
-
Add a 10- to 50-fold molar excess of the this compound-NHS Ester solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Remove unreacted linker using a desalting column equilibrated with a suitable buffer for the next step. This results in an antibody with pendant amine-PEG7 groups.
-
-
Payload Conjugation to the PEGylated Antibody:
-
If using a payload-NHS ester:
-
Dissolve the payload-NHS ester in a compatible solvent.
-
Add it to the amine-PEG7-modified antibody solution (pH 7.2-8.0).
-
Incubate for 1-2 hours at room temperature.
-
-
If using a carboxylated payload (EDC/NHS chemistry):
-
Activate the carboxylated payload by reacting it with EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes.
-
Add the activated payload solution to the amine-PEG7-modified antibody solution.
-
Incubate for 2-4 hours at room temperature.
-
-
-
Purification of the ADC:
-
Purify the ADC using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted payload and coupling reagents.
-
-
Characterization:
-
Analyze the purified ADC for DAR, aggregation, and in vitro potency.
-
Protocol 3: Key ADC Characterization Methods
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Species with different numbers of conjugated drugs will have different retention times, allowing for the determination of the distribution of DAR values and the average DAR.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide precise mass measurements, from which the number of conjugated payloads and thus the DAR can be determined.
-
-
Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. The presence of high molecular weight species in the chromatogram indicates aggregation.
-
-
In Vitro Cytotoxicity Assay:
-
Culture target cancer cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC for a defined period (e.g., 72-96 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth) from the dose-response curve.
-
Conclusion
The choice between an this compound and an SMCC linker is a critical decision in ADC design that must be guided by the specific properties of the payload and the desired therapeutic profile. The SMCC linker offers a robust, stable, and well-established method for creating non-cleavable ADCs. However, its hydrophobicity can present challenges. The incorporation of a hydrophilic this compound linker can significantly improve the physicochemical and pharmacokinetic properties of an ADC, potentially leading to a more favorable therapeutic window. While this may sometimes come at the cost of slightly reduced in vitro potency, the in vivo benefits often outweigh this. Ultimately, empirical evaluation of ADCs with different linkers is essential to identify the optimal construct for a given therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Triglycyl Peptide Linker for Antibody-Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro Stability of NH2-PEG7 Linked Therapeutics
For researchers, scientists, and drug development professionals, the stability of a therapeutic molecule is a critical factor influencing its efficacy and safety. Linker technology, particularly the use of Polyethylene Glycol (PEG) linkers, plays a pivotal role in enhancing the stability of bioconjugates. This guide provides an objective comparison of the in-vitro stability of therapeutics linked with a short, amine-terminated PEG, such as an NH2-PEG7 linker, against non-PEGylated counterparts and emerging alternative linker technologies. The information presented is supported by experimental data from various studies to aid in the rational design and selection of linkers for therapeutic applications.
The Impact of PEGylation on In-Vitro Stability
PEGylation, the covalent attachment of PEG chains to a molecule, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and antibody-drug conjugates (ADCs).[1] The hydrophilic and flexible nature of the PEG chain creates a hydration shell around the therapeutic, which can shield it from enzymatic degradation, reduce immunogenicity, and enhance solubility.[2][3] An this compound linker provides a short, flexible, and hydrophilic spacer with a terminal amine group for conjugation.
Enhanced Plasma and Serum Stability
One of the primary benefits of PEGylation is the significant enhancement of a therapeutic's stability in biological fluids like plasma and serum. This is crucial for maintaining the integrity and activity of the drug in circulation.
A study on a recombinant human tissue inhibitor of metalloproteinases-1 (rhTIMP-1) demonstrated a dramatic increase in plasma half-life upon PEGylation. The non-PEGylated protein had an elimination half-life of 1.1 hours in mice, whereas the PEGylated version (with a 20 kDa PEG) exhibited a half-life of 28 hours, a 25-fold increase.[4] While this study used a larger PEG than a PEG7, the principle of extended half-life is a general benefit of PEGylation.
Shorter PEG chains also contribute to stability. A systematic study on a 20-mer peptide, A20FMDV2, investigated the effect of varying PEG chain lengths on stability in rat serum and human plasma. The native peptide was almost completely degraded within 24 hours in rat serum. In contrast, peptides conjugated with even short PEG chains (ranging from 1 to 20 ethylene (B1197577) glycol units) showed significantly slower degradation, with over 30% of the PEGylated peptides remaining intact after 48 hours.[2] Interestingly, this study also highlighted that in human plasma, shorter PEGs (PEG2 and PEG5) were more resistant to degradation than longer PEGs.[2]
Table 1: Comparison of In-Vitro Stability of PEGylated vs. Non-PEGylated Therapeutics
| Therapeutic | Linker | In-Vitro System | Stability Metric | Result | Reference |
| Recombinant Human TIMP-1 | Non-PEGylated | Mouse Plasma | Elimination Half-life | 1.1 hours | [4] |
| Recombinant Human TIMP-1 | 20 kDa PEG | Mouse Plasma | Elimination Half-life | 28 hours | [4] |
| A20FMDV2 Peptide | Non-PEGylated | Rat Serum | % Intact after 24h | ~0% | [2] |
| A20FMDV2 Peptide | PEG8 | Rat Serum | % Intact after 24h | >70% | [2] |
| A20FMDV2 Peptide | PEG5 | Human Plasma | % Intact after 24h | >80% | [2] |
Alternatives to PEG Linkers
Despite the advantages of PEGylation, concerns about the potential for immunogenicity (the "PEG dilemma") and the non-biodegradable nature of PEG have prompted the development of alternative linker technologies.[2] Promising alternatives include polysarcosine (PSar), polypeptides, and other hydrophilic polymers.
Polysarcosine (PSar): PSar is a polymer of the endogenous amino acid sarcosine (B1681465) and is considered biodegradable and non-immunogenic.[5] Head-to-head studies have shown that PSar-based linkers can offer comparable or even superior performance to PEG linkers.[6] In a study comparing a PSar-interferon conjugate with a PEG-interferon conjugate, both showed similar resistance to protease digestion in vitro and a prolonged circulation half-life.[6][7]
Polypeptide Linkers: Using sequences of natural amino acids, such as (Gly-Ser)n, provides a biodegradable and highly tunable linker platform.[2] Certain peptide sequences have been shown to enhance the in-vivo stability of ADCs compared to some traditional cleavable linkers.[2]
Table 2: Comparative Performance of PEG and Alternative Linkers
| Linker Type | Key Advantages | Key Disadvantages | Representative In-Vitro Performance | Reference |
| PEG | Well-established, enhances solubility and stability, reduces immunogenicity. | Potential for anti-PEG antibodies, non-biodegradable. | Standard benchmark for stability enhancement. | [1][2] |
| Polysarcosine (PSar) | Biodegradable, non-immunogenic, comparable stability to PEG. | Less established than PEG. | Comparable protease resistance to PEG-conjugates. | [6][7] |
| Polypeptides | Biodegradable, highly tunable. | Can be susceptible to proteolysis depending on the sequence. | Certain sequences show high stability in serum.[8] | [2][8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurately assessing the in-vitro stability of linked therapeutics. Below are methodologies for key stability assays.
Plasma/Serum Stability Assay
This assay evaluates the stability of the therapeutic conjugate in the presence of plasma or serum enzymes.
Objective: To determine the rate of degradation or drug deconjugation of the therapeutic in plasma or serum over time.
Materials:
-
Test therapeutic (e.g., this compound linked protein)
-
Control therapeutic (e.g., non-PEGylated protein)
-
Human or mouse plasma/serum (pooled)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., RP-HPLC, LC-MS, ELISA)
Procedure:
-
Prepare a stock solution of the test and control therapeutics in PBS.
-
Add the stock solution to pre-warmed plasma or serum to achieve a final desired concentration (e.g., 100 µg/mL).
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Immediately process the aliquot to stop enzymatic activity (e.g., by adding an equal volume of acetonitrile (B52724) or by flash freezing).
-
Analyze the samples using a validated analytical method to quantify the amount of intact therapeutic remaining.
-
Plot the percentage of intact therapeutic versus time to determine the stability profile and half-life.
pH Stability Assay
This assay assesses the stability of the therapeutic at different pH values, which is important for understanding its stability during formulation, storage, and in different physiological environments.
Objective: To evaluate the degradation of the therapeutic under acidic, neutral, and basic conditions.
Materials:
-
Test therapeutic
-
Buffers of different pH values (e.g., acetate (B1210297) buffer for pH 4-5, phosphate buffer for pH 6-8, borate (B1201080) buffer for pH 9-10)
-
Incubator at a specified temperature (e.g., 37°C or 4°C)
-
Analytical method for quantification
Procedure:
-
Prepare stock solutions of the therapeutic.
-
Dilute the stock solution into the different pH buffers to a final concentration.
-
Incubate the samples at the chosen temperature.
-
At various time points, take aliquots and analyze the amount of intact therapeutic remaining.
-
Compare the degradation rates at different pH values.
Thermal Stress (Accelerated Stability) Study
This study is designed to predict the long-term stability of the therapeutic by subjecting it to elevated temperatures.
Objective: To accelerate the degradation process to identify potential degradation pathways and estimate shelf-life.
Materials:
-
Test therapeutic in its final formulation buffer
-
Temperature-controlled incubators set at various temperatures (e.g., 5°C, 25°C, 40°C)
-
Analytical methods to assess degradation products, aggregation, and loss of activity.
Procedure:
-
Aliquot the therapeutic into suitable vials.
-
Place the vials in the incubators at the different temperatures.
-
At specified time points (e.g., 0, 1, 2, 4 weeks), remove samples from each temperature condition.
-
Analyze the samples for physical changes (e.g., color, clarity), chemical changes (e.g., degradation products by HPLC, aggregation by SEC), and biological activity.
-
The data from the accelerated conditions (e.g., 40°C) can be used to predict the stability at the intended storage condition (e.g., 5°C).
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: General structure of a therapeutic conjugated via an this compound linker.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Quantifying Protein PEGylation: A Comparative Analysis of Leading Techniques
In the realm of biotherapeutics, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic properties. This modification can improve a protein's serum half-life, stability, and solubility while reducing its immunogenicity.[1][2] Accurately determining the number of PEG chains conjugated to each protein—the degree of PEGylation—is a critical quality attribute that profoundly impacts the safety and efficacy of the final drug product. This guide provides a comparative overview of the most prevalent analytical techniques used to quantify the degree of PEGylation, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their needs.
Principles of Quantification: An Overview of the Leading Methods
Several analytical techniques are employed to determine the extent of PEGylation, each with its own set of advantages and limitations. The most prominent methods include Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique that separates molecules based on their hydrodynamic radius and then uses light scattering to determine their absolute molar mass.[3][4] In the context of PEGylation, SEC separates the unreacted protein, free PEG, and PEG-protein conjugates. The MALS detector, in conjunction with a concentration detector like a UV or differential refractive index (dRI) detector, allows for the calculation of the molar mass of each species eluting from the column.[1][5][6] By comparing the molar mass of the PEGylated protein to that of the native protein, the mass of the attached PEG, and thus the number of PEG chains, can be determined.[7]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of large, non-volatile molecules like proteins. In this method, the PEGylated protein is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the sample, and the time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.[8] This provides a direct measurement of the molecular weight of the PEG-protein conjugate.[9] The difference in mass between the PEGylated and un-PEGylated protein reveals the total mass of the conjugated PEG, from which the degree of PEGylation can be calculated.[7] MALDI-TOF MS is particularly useful for analyzing the heterogeneity of PEGylated products.[8][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy is a technique that provides detailed information about the chemical structure and environment of atoms within a molecule. For PEGylated proteins, 1H NMR spectroscopy can be used to quantify the degree of PEGylation by comparing the integral of the signal from the repeating ethylene (B1197577) oxide units of PEG to the integral of a signal from a specific amino acid residue in the protein.[11][12] This method offers a direct and absolute quantification without the need for separation or mass standards.[12]
Other chromatographic techniques such as Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be employed to separate different PEGylated species.[13][][15] HIC separates molecules based on their hydrophobicity, which is altered by PEGylation.[13][] RP-HPLC separates molecules based on their polarity.[] While these methods are excellent for separation, they often require coupling with other detection techniques like mass spectrometry for accurate quantification of the degree of PEGylation.
Comparative Analysis of Quantification Methods
The choice of analytical method for quantifying protein PEGylation depends on various factors, including the nature of the protein and PEG, the required level of detail, and the available instrumentation. The following tables provide a summary of the key performance characteristics of the leading techniques.
| Method | Principle | Information Provided | Advantages | Limitations |
| SEC-MALS | Separation by size, detection by light scattering and concentration | Molar mass of conjugate, protein, and PEG; Degree of conjugation; Aggregation analysis | Absolute molar mass determination without column calibration[3][4]; Can analyze protein-PEG-protein complexes[1]; Provides information on aggregation[1] | Requires accurate dn/dc values for both protein and PEG[6]; Potential for non-ideal column interactions |
| MALDI-TOF MS | Mass analysis by time-of-flight of laser-desorbed ions | Molecular weight of the conjugate; Distribution of PEGylated species; Heterogeneity of PEGylation | High sensitivity and accuracy for mass determination[9]; Provides information on the distribution of different PEGylated forms[10]; Can identify free PEG and unreacted protein[9] | Polydispersity of PEG can complicate spectra[9]; Signal intensity may not directly correlate with abundance; Potential for fragmentation |
| NMR Spectroscopy | Analysis of nuclear spin properties in a magnetic field | Direct quantification of the PEG-to-protein ratio; Structural information | Absolute quantification without the need for standards[12]; Provides structural insights; Non-destructive | Lower sensitivity compared to MS; Can be complex for large proteins; Requires high sample concentrations |
| HIC/RP-HPLC | Separation based on hydrophobicity/polarity | Separation of different PEGylated species and isomers | High-resolution separation of isoforms[]; Can be coupled with MS for identification and quantification | Indirect quantification method; Method development can be time-consuming; Resolution may be challenging for complex mixtures |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the key techniques discussed.
Protocol 1: Quantifying PEGylation by SEC-MALS
-
System Preparation:
-
Equilibrate the SEC column (e.g., TSKgel UP-SW2000) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.[5]
-
Ensure the MALS, dRI, and UV detectors are warmed up and stable.
-
Calibrate the detectors according to the manufacturer's instructions, often using a well-characterized standard like bovine serum albumin (BSA).[5]
-
-
Sample Preparation:
-
Prepare the PEGylated protein sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL).
-
Filter the sample through a 0.1 or 0.22 µm filter to remove any particulate matter.
-
-
Data Acquisition:
-
Inject the prepared sample onto the equilibrated SEC column.
-
Collect data from the UV, MALS, and dRI detectors simultaneously using appropriate software (e.g., ASTRA).[1]
-
-
Data Analysis:
-
Process the collected data using the protein conjugate analysis module in the software.
-
Input the known dn/dc values for the protein and PEG, as well as the UV extinction coefficient for the protein.[6]
-
The software will calculate the molar mass of the protein, the molar mass of the attached PEG, and the total molar mass of the conjugate for each eluting peak.
-
The number of PEG chains per protein is determined by dividing the molar mass of the PEG portion by the molar mass of a single PEG chain.
-
Protocol 2: Determining Degree of PEGylation by MALDI-TOF MS
-
Sample and Matrix Preparation:
-
Sample Spotting:
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry to form crystals.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in linear mode for positive ions.[9]
-
Optimize the laser power to achieve good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
Determine the molecular weight of the un-PEGylated protein and the major peaks in the PEGylated protein spectrum.
-
The mass difference between a PEGylated protein peak and the un-PEGylated protein peak corresponds to the total mass of the attached PEG chains.
-
Calculate the number of PEG chains by dividing the mass difference by the molecular weight of a single PEG molecule. For example, a 10 kDa mass increase with a 5 kDa PEG indicates two PEG chains per protein.[7]
-
Protocol 3: Absolute Quantification of PEGylation by 1H NMR Spectroscopy
-
Sample Preparation:
-
Lyophilize the purified PEGylated protein to remove any residual solvents.
-
Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., D₂O) to a final concentration suitable for NMR analysis (typically in the low mM range).
-
Add a known amount of an internal standard (e.g., trimethylsilyl (B98337) propionate, TMSP) for chemical shift referencing and quantification if necessary.
-
-
Data Acquisition:
-
Acquire a 1D 1H NMR spectrum on a high-field NMR spectrometer.
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Use appropriate solvent suppression techniques to minimize the large water signal.
-
-
Data Analysis:
-
Integrate the characteristic sharp singlet signal from the methoxy (B1213986) group of mPEG (around 3.37 ppm) or the large signal from the ethylene oxide backbone (around 3.65 ppm).[16]
-
Integrate a well-resolved signal from a specific amino acid residue in the protein (e.g., aromatic protons between 6.5 and 8.5 ppm).
-
The degree of PEGylation is calculated using the following formula: Degree of PEGylation = (Integral of PEG signal / Number of protons per PEG chain) / (Integral of protein signal / Number of protons for the specific protein residue)
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the primary quantification techniques.
Conclusion
The accurate quantification of the number of PEG chains per protein is paramount in the development of safe and effective PEGylated biotherapeutics. This guide has provided a comparative overview of the leading analytical techniques: SEC-MALS, MALDI-TOF MS, and NMR spectroscopy. SEC-MALS provides absolute molar mass and information on aggregation, MALDI-TOF MS offers high-resolution mass data and reveals heterogeneity, and NMR allows for direct, absolute quantification. The choice of method will ultimately depend on the specific requirements of the analysis. By understanding the principles, advantages, and limitations of each technique, and by following robust experimental protocols, researchers can confidently and accurately characterize their PEGylated protein products.
References
- 1. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. wyatt.com [wyatt.com]
- 4. wyatt.com [wyatt.com]
- 5. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Linear vs. Branched PEG Linkers for Drug Delivery
A comprehensive guide for researchers and drug development professionals on selecting the optimal PEG linker architecture for therapeutic applications.
The choice between a linear and a branched polyethylene (B3416737) glycol (PEG) linker is a critical decision in the design of drug delivery systems. This choice significantly influences the pharmacokinetic and pharmacodynamic properties of bioconjugates and drug delivery vehicles.[1] This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to assist researchers in making an informed selection for their specific applications.
Structural Differences and Key Properties
Polyethylene glycol (PEG) is a hydrophilic, non-ionic, and versatile polymer widely used to enhance the therapeutic efficacy of drugs by prolonging their circulation time in the bloodstream.[2][3] PEGylation, the process of attaching PEG chains to a molecule, can be achieved using either linear or branched PEG structures.[4]
-
Linear PEG Linkers: These consist of a single, unbranched chain of ethylene (B1197577) glycol units.[] They are structurally simpler and can offer more predictable behavior with less steric hindrance.[1]
-
Branched PEG Linkers: These have multiple PEG arms extending from a central core.[] This architecture can lead to a larger hydrodynamic volume, which can be advantageous for reducing renal clearance and extending the in vivo half-life of a drug.[1][6] Branched linkers also offer the potential for higher drug loading in systems like antibody-drug conjugates (ADCs).[7]
Structural comparison of linear and branched PEG linkers.
Quantitative Data Presentation
The following tables summarize key quantitative data from comparative studies of linear and branched PEG linkers.
Table 1: Pharmacokinetic Parameters of PEGylated TNF Nanobodies
| PEG Conjugate (40 kDa total) | Half-life (t½) in Mice (hours) |
| Linear (1 x 40 kDa) | 25.4 ± 3.1 |
| Branched (2 x 20 kDa) | 39.3 ± 4.5 |
| Branched (4 x 10 kDa) | 48.7 ± 5.9 |
Data adapted from a study on PEGylated tumor necrosis factor (TNF) alpha Nanobodies, demonstrating the superior pharmacokinetic profile of branched versus linear PEG conjugates.[8]
Table 2: Hydrodynamic Radii of PEGylated Human Serum Albumin (HSA) and Polymeric Nanocarriers
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
| Polymeric Nanocarriers | ||
| Linear | 20 | 7.36 ± 0.20 |
| Four-Arm Branched | 20 | 6.83 ± 0.09 |
| Linear | 40 | 9.58 ± 0.35 |
| Four-Arm Branched | 40 | 9.25 ± 0.40 |
Data sourced from studies on PEGylated Human Serum Albumin and polymeric nanocarriers, where the hydrodynamic radius was determined by size exclusion chromatography.[1]
Table 3: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Different Linker Architectures
| Linker Architecture | IC50 (ng/mL) against HER2-positive SK-BR-3 cells |
| "Short" Branched Linker | 15.6 |
| "Long" Branched Linker | 3.9 |
Data extracted from a study by Grygorash et al. (2022), highlighting the importance of linker length in branched architectures for ADC potency.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of comparative studies. Below are summaries of key experimental protocols.
Synthesis of PEG-Protein Conjugates
The covalent attachment of PEG to proteins is a fundamental step. A common method involves the reaction of an activated PEG derivative with a specific functional group on the protein surface.
-
Activation of PEG: Monomethoxy PEG (mPEG) is often used to avoid cross-linking. The terminal hydroxyl group of mPEG can be activated with various reagents to create electrophilic functional groups. For instance, reacting mPEG with succinic anhydride (B1165640) yields mPEG-succinic acid, which can then be activated with N-hydroxysuccinimide (NHS) using a carbodiimide (B86325) coupling agent to form mPEG-NHS ester.[4]
-
Conjugation to Protein: The activated PEG (e.g., mPEG-NHS) is then reacted with the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The electrophilic group on the PEG reacts with nucleophilic groups on the protein, typically the ε-amino groups of lysine (B10760008) residues, to form a stable covalent bond.[4]
-
Purification and Characterization: The resulting PEGylated protein is purified from unreacted PEG and protein using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography. Characterization of the conjugate is performed using methods such as SDS-PAGE to confirm the increase in molecular weight, and mass spectrometry to determine the degree of PEGylation.
Determination of Hydrodynamic Radius
The hydrodynamic radius (Rh) is a critical parameter that influences the in vivo circulation time of a PEGylated molecule.
-
Method: Size-exclusion chromatography (SEC) is a commonly used technique to determine the Rh of PEGylated proteins and nanoparticles.[9]
-
Procedure: A solution of the PEGylated conjugate is passed through a column packed with a porous stationary phase. Larger molecules elute faster than smaller ones. The elution volume of the conjugate is compared to that of a series of standards with known hydrodynamic radii to calculate the Rh of the sample.
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies are essential to evaluate how the body processes a PEGylated drug.
-
Animal Model: Studies are typically conducted in rodents, such as mice or rats.[8]
-
Administration: The PEGylated drug is administered intravenously (IV) to the animals at a specific dose.
-
Blood Sampling: Blood samples are collected at various time points after administration.
-
Analysis: The concentration of the PEGylated drug in the plasma is quantified using an appropriate analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Parameter Calculation: Pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), and clearance (CL), are calculated from the plasma concentration-time data.
Experimental workflow for comparing linear and branched PEG linkers.
Comparative Performance and Considerations
Pharmacokinetics and Biodistribution
Branched PEG conjugates generally exhibit superior pharmacokinetic profiles compared to their linear counterparts of the same total molecular weight.[8] This is attributed to their larger hydrodynamic volume, which leads to reduced renal clearance.[6][10] The more compact, globular structure of branched PEGs can also provide better shielding of the conjugated molecule from proteolytic enzymes and the immune system.[2] However, some studies suggest that for a given total molecular weight, there may not be a significant difference in the viscosity radii between branched and linear PEG-proteins, indicating that factors other than size alone may contribute to the longer circulation times of branched PEG-conjugates.[9]
Drug Loading and Efficacy
In the context of ADCs, branched linkers can facilitate a higher drug-to-antibody ratio (DAR) by providing multiple attachment points for the payload.[7] However, the increased steric hindrance of branched linkers can sometimes negatively impact the binding affinity of the antibody to its target or the enzymatic cleavage of the linker, which is necessary for drug release.[1] The length of the PEG arms in a branched linker is also a critical design parameter, with longer linkers potentially leading to more potent ADCs by reducing steric hindrance for enzymatic cleavage.[7]
Immunogenicity
While PEG is generally considered to be of low immunogenicity, the formation of anti-PEG antibodies can occur and impact the safety and efficacy of PEGylated therapeutics.[11][12] The architecture of the PEG linker can influence its immunogenicity. Branched PEGs, by providing a higher surface density, may offer enhanced shielding from the immune system.[2][13] However, the increased complexity of branched structures could, in some cases, lead to a more pronounced immune response.[2] Studies have shown that the immunogenicity of PEGylated proteins is a multifactorial issue, with the nature of the protein and the molecular weight of the PEG also playing significant roles.[12] One study found that the branching of methoxy (B1213986) PEG (mPEG) had an insignificant effect on the anti-PEG immune response to the PEGylated proteins investigated.[12]
Logical relationships of PEG linker architecture and properties.
Conclusion
The choice between linear and branched PEG linkers is a critical design parameter in the development of bioconjugates and drug delivery systems.[1] Branched linkers often provide advantages in terms of a larger hydrodynamic radius, leading to reduced renal clearance and a longer in vivo half-life.[1][6] They also offer the potential for higher drug loading.[7] However, the increased steric hindrance of branched linkers can sometimes negatively affect binding affinity and enzymatic cleavage.[1] Linear linkers, being structurally simpler, may offer more predictable behavior and less steric hindrance.[1]
The optimal choice is highly dependent on the specific application, the nature of the biomolecule and the drug, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 13. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of NH2-PEG7: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of NH2-PEG7, a hetero-bifunctional PEG linker. While generally not classified as a hazardous substance, adherence to proper disposal protocols is essential to mitigate any potential risks.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Safety goggles or glasses
-
Standard laboratory coat
-
Chemically resistant gloves (e.g., nitrile)
Quantitative Data Summary
The following table summarizes the key characteristics of amino-PEG compounds, based on available safety data sheets for similar molecules.
| Property | Value/Information | Source |
| Hazard Classification | Not generally considered a hazardous substance or mixture. | [1] |
| Potential Health Effects | No adverse effects are expected from inhalation or skin contact. Ingestion of large doses of lower molecular weight PEGs may cause gastrointestinal upset. | [2] |
| Environmental Impact | Polyethylene (B3416737) glycol is biodegradable and does not bioaccumulate. However, it is still advisable to avoid releasing it directly into wastewater systems. | [3] |
| Reactivity | Generally stable under normal conditions. Avoid strong oxidizing agents. | [3] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or waste this compound solid in a designated, clearly labeled waste container. Do not mix with other chemical wastes to prevent unforeseen reactions.
-
Contaminated Materials: Any materials contaminated with this compound, such as weigh boats, gloves, or absorbent pads, should be placed in the same designated solid waste container.
2. Spill Management:
-
In the event of a spill, sweep up the solid material, taking care to avoid generating dust.[1][4]
-
Place the swept-up material into the designated hazardous waste container.
-
Clean the spill area thoroughly with soap and water.
3. Empty Container Disposal:
-
Thoroughly empty the original container of all residual this compound.
-
The first rinse of the container with a suitable solvent (e.g., water or ethanol) should be collected and disposed of as chemical waste.[5]
-
After the initial rinse is collected, the container can be rinsed two more times with water.
-
Deface or remove the original label from the container before disposing of it in the regular solid waste.
4. Final Disposal:
-
The sealed and clearly labeled waste container containing solid this compound and contaminated materials should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.
-
While polyethylene glycol is biodegradable, it is best practice to not dispose of it down the sanitary sewer, especially given the presence of the amine group which can have an impact on aquatic life.[3][6]
Experimental Workflow for Disposal
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. sfasu.edu [sfasu.edu]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. collectandrecycle.com [collectandrecycle.com]
Personal protective equipment for handling NH2-PEG7
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling NH2-PEG7. It includes detailed operational procedures and disposal plans to ensure laboratory safety and proper chemical management.
Immediate Safety Precautions
While specific hazard information for this compound is not available, polyethylene (B3416737) glycol (PEG) and its derivatives are generally considered to have low toxicity. However, it is crucial to follow standard laboratory safety protocols to minimize any potential risks.
Personal Protective Equipment (PPE): All personnel handling this compound in solid or solution form must wear the following PPE:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles with side shields. | Protects eyes from dust particles and splashes. |
| Hand Protection | Gloves | Nitrile or other chemical-resistant gloves. | Prevents direct skin contact. |
| Body Protection | Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A dust mask or respirator may be necessary when handling large quantities of powder. | Avoids inhalation of fine particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for both safety and experimental success.
Receiving and Storage
Upon receipt, inspect the container for any signs of damage. This compound and other PEG derivatives are sensitive to light, moisture, and oxidation. For long-term stability, store the compound under the following conditions:
| Storage Parameter | Recommended Condition |
| Temperature | -20°C to -15°C |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) |
| Light | In the dark, protected from light |
| Moisture | With a desiccant |
When removing the container from cold storage, allow it to warm to room temperature before opening to prevent condensation, which can degrade the compound. After use, re-blanket the container with an inert gas before sealing and returning to storage.
Experimental Workflow: Weighing and Dissolving
Most amine-terminated PEG reagents are solids at room temperature and can be challenging to weigh and dispense accurately. The following workflow is recommended:
Detailed Protocol for Preparing a Stock Solution:
-
Equilibration: Allow the this compound container to reach room temperature before opening.
-
Weighing: In a clean, draft-free area (a chemical fume hood is recommended for larger quantities), carefully weigh the desired amount of the solid reagent.
-
Dissolution: Transfer the weighed solid to an appropriate vial. Add a suitable anhydrous solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to achieve the desired concentration.[1]
-
Mixing: Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Usage: It is best to use the prepared solution immediately, as the amine group can be susceptible to degradation.[2] If storage is necessary, store the solution at -20°C under an inert atmosphere and protected from light.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure a safe laboratory environment.
Waste Segregation and Collection
All materials contaminated with this compound, including unused solutions, pipette tips, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.[3] Do not mix with other waste streams unless compatibility is confirmed.
Disposal Procedure
-
Collection: Place all this compound waste into a compatible, sealed, and clearly labeled waste container.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and proper disposal.[3][4]
-
Empty Containers: Thoroughly rinse empty this compound containers with a suitable solvent. The first rinse should be collected as hazardous waste.[3] After rinsing, deface or remove the label before disposing of the container as regular solid waste, in accordance with institutional policies.
Never dispose of this compound or its solutions down the drain or in the regular trash. While polyethylene glycol is biodegradable, it is important to avoid releasing it into wastewater systems.[4]
By adhering to these safety protocols and operational plans, researchers can safely and effectively utilize this compound in their work. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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